3-(Phenylthio)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPROYLOGZTOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278629 | |
| Record name | 3-(phenylthio)propanoic acid | |
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Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-65-8 | |
| Record name | 3-(Phenylthio)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5219-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 14777 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5219-65-8 | |
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| Record name | 5219-65-8 | |
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| Record name | 3-(phenylthio)propanoic acid | |
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| Record name | 3-(phenylsulfanyl)propanoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-(Phenylthio)propanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analysis of 3-(Phenylthio)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key methodologies.
Chemical Properties and Structure
This compound, also known as 3-(phenylsulfanyl)propanoic acid, is a carboxylic acid containing a phenylthio ether linkage. Its chemical and physical properties are summarized below.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| IUPAC Name | 3-(phenylsulfanyl)propanoic acid[1][2] |
| CAS Number | 5219-65-8[1][2] |
| Molecular Formula | C₉H₁₀O₂S[1][2] |
| Molecular Weight | 182.24 g/mol [1][2] |
| SMILES | O=C(O)CCSC1=CC=CC=C1[2] |
| InChI Key | IGPROYLOGZTOAM-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | White to off-white solid[1][3] |
| Melting Point | 53-55 °C[3] |
| Boiling Point | 184 °C at 10 Torr[3] |
| pKa (Predicted) | 4.27 ± 0.10[3] |
| Solubility | Soluble in organic solvents such as ethanol and ether; insoluble in water.[4] |
| Storage | Sealed in dry, room temperature conditions[1][3] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the conjugate addition of thiophenol to acrylic acid or the nucleophilic substitution of a 3-halopropanoic acid with thiophenol. The following is a representative protocol for the synthesis via conjugate addition.
Experimental Protocol: Synthesis via Michael Addition
Materials:
-
Thiophenol
-
Acrylic acid
-
A basic catalyst (e.g., triethylamine or sodium hydroxide)
-
An appropriate solvent (e.g., ethanol, water, or a solvent-free system)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve thiophenol in the chosen solvent.
-
Add the basic catalyst to the solution.
-
Slowly add acrylic acid to the reaction mixture, maintaining a controlled temperature (e.g., room temperature or slightly elevated).
-
Stir the reaction mixture for a specified time (typically several hours to overnight) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 1-2 to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
Purification Protocol
The crude product can be purified by recrystallization or flash column chromatography.
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from impurities.
-
Collect the fractions containing the pure product and concentrate under reduced pressure.
Analytical Characterization
The structure and purity of synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as two triplet signals for the two methylene groups of the propanoic acid chain, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the two methylene carbons, and the carbonyl carbon of the carboxylic acid group.
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
The spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic portions.
Mass Spectrometry (MS)
Sample Preparation: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, derivatization to a more volatile ester (e.g., methyl ester) may be necessary.
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (182.24 g/mol ) and characteristic fragmentation patterns.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct involvement of this compound in cellular signaling pathways or its specific biological activities. Research on related compounds, such as 3-phenylpropionic acid and 3-(methylthio)propanoic acid, has shown some antimicrobial and metabolic regulatory properties. However, these findings cannot be directly extrapolated to this compound without dedicated studies. Further investigation is required to elucidate the potential biological roles and mechanisms of action of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(Phenylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Phenylthio)propanoic acid, a sulfur-containing carboxylic acid, serves as a valuable building block in organic synthesis and holds potential in the development of novel therapeutic agents. Its unique structure, featuring a propanoic acid backbone and a phenylthio ether linkage, imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical data of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows to support research and development activities.
Physicochemical Data
The fundamental properties of this compound are summarized below, offering a clear comparison of its key characteristics.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 5219-65-8 | |
| Molecular Formula | C₉H₁₀O₂S | |
| Molecular Weight | 182.24 g/mol | |
| Physical Form | Solid | |
| Melting Point | 53-55 °C | |
| Boiling Point | 184 °C at 10 Torr | |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | |
| pKa | 4.03 ± 0.10 (Predicted) | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Spectroscopic Data
| Technique | Observed Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, and two methylene groups, and a carboxylic acid proton. |
| ¹³C NMR | Resonances for aromatic carbons, methylene carbons, and a carboxyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700 cm⁻¹), and C-S stretching vibrations. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of an aryl iodide with 3-mercaptopropionic acid in the presence of a copper(I) oxide catalyst.[1]
Materials:
-
Iodobenzene
-
3-Mercaptopropionic acid
-
Copper(I) oxide (Cu₂O)
-
Pyridine
-
1 M Potassium bicarbonate (KHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Activated charcoal
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
To a round-bottom flask, add equimolar amounts of iodobenzene and 3-mercaptopropionic acid.
-
Add 0.5 equivalents of copper(I) oxide to the mixture.
-
Add pyridine as the solvent and reflux the mixture for 6 hours.[1]
-
After cooling, add 1 M KHCO₃ solution to the residue.
-
Remove any unreacted aryl iodide by steam distillation.
-
Add activated charcoal to the remaining solution and stir for 5 minutes.
-
Filter the solution and acidify the filtrate to a pH of 1 using 6 M HCl.
-
The resulting precipitate is filtered, washed with water, and dried over P₂O₅.
-
The crude product can be further purified by recrystallization.[1]
Structural Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The expected chemical shifts will confirm the presence of the phenyl group, the two distinct methylene groups, and the carboxylic acid proton.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).[2]
-
Analysis: Obtain the IR spectrum. Key absorptions to identify include the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Logical and Experimental Workflows
To visualize the processes involved in the synthesis and analysis of this compound, the following workflows are presented.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 3-(Phenylthio)propanoic Acid (CAS: 5219-65-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Phenylthio)propanoic acid, with the CAS number 5219-65-8, is a sulfur-containing carboxylic acid. Its structure, featuring a phenylthio group attached to a propanoic acid backbone, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and its emerging role in medicinal chemistry as a scaffold for the development of new therapeutic agents.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5219-65-8 | |
| Molecular Formula | C₉H₁₀O₂S | [1] |
| Molecular Weight | 182.24 g/mol | [1] |
| IUPAC Name | 3-(Phenylsulfanyl)propanoic acid | |
| Physical Form | Solid | |
| Melting Point | 53-55 °C | |
| Boiling Point | 184 °C at 10 Torr | |
| Purity | Typically ≥95% or ≥97% | |
| Storage | Sealed in dry, room temperature |
Computational Data:
| Property | Value |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| logP | 2.2534 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propanoic acid chain.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.
-
Methylene Protons (α to S): A triplet at approximately δ 3.1-3.3 ppm.
-
Methylene Protons (α to COOH): A triplet at approximately δ 2.6-2.8 ppm.
-
Carboxylic Acid Proton (COOH): A broad singlet at a chemical shift greater than δ 10 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carboxylic Carbonyl (C=O): A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons (C₆H₅): Signals in the aromatic region (δ 120-140 ppm), including a quaternary carbon attached to the sulfur atom.
-
Methylene Carbon (α to S): A signal around δ 30-35 ppm.
-
Methylene Carbon (α to COOH): A signal around δ 35-40 ppm.
Experimental Protocols: Synthesis of this compound
Two primary synthetic routes for the preparation of this compound are well-documented.
Method 1: From Thiophenol and 3-Chloropropanoic Acid
This method involves the nucleophilic substitution of the chlorine atom in 3-chloropropanoic acid by the thiophenolate anion.
Experimental Workflow:
Caption: Synthesis via Nucleophilic Substitution.
Detailed Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol in an aqueous solution of sodium hydroxide and sodium carbonate.
-
To this solution, add 3-chloropropanoic acid dissolved in water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.
-
Acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Method 2: Copper-Catalyzed Cross-Coupling of Iodobenzene and 3-Mercaptopropionic Acid
This method utilizes a copper(I) oxide-catalyzed cross-coupling reaction.
Experimental Workflow:
Caption: Copper-Catalyzed Synthesis.
Detailed Protocol:
-
To a solution of iodobenzene and 3-mercaptopropionic acid in pyridine, add copper(I) oxide.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into an aqueous solution of potassium bicarbonate.
-
Remove any unreacted iodobenzene by steam distillation.
-
Treat the remaining solution with charcoal and filter.
-
Acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield this compound.
Biological Activity and Applications in Drug Development
While direct studies on the biological activity of this compound are limited, its derivatives have shown significant promise in medicinal chemistry, indicating the importance of this scaffold.
Use as a Scaffold for Cytotoxic Agents
Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. For instance, a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which can be synthesized from chalcones derived from precursors related to this compound, have demonstrated high cytotoxic activity on MCF-7 human breast cancer cells.[2] This suggests that the this compound core can serve as a valuable starting point for the design and synthesis of novel anticancer agents.
Potential Antimicrobial and Other Pharmacological Activities
The broader class of aryl propionic acid derivatives is well-known for its pharmacological activities, with ibuprofen being a prominent example of a nonsteroidal anti-inflammatory drug (NSAID). While not a direct analogue, this highlights the potential for this structural class to exhibit a range of biological effects. Furthermore, related sulfur-containing propanoic acid derivatives, such as 3-(methylthio)propanoic acid, have been investigated for their antifungal and nematicidal properties.[2] The synthesis of various amide derivatives of 3-phenyl-3-phenylthiopropionic acids has been reported, with some of these compounds displaying significant biological activity. This indicates that modifications of the carboxylic acid group of this compound can lead to pharmacologically active molecules.
Signaling Pathway Implication (Hypothesized):
The cytotoxic effects of derivatives of this compound could potentially involve the modulation of various cellular signaling pathways implicated in cancer cell proliferation and survival. Further research is needed to elucidate the precise mechanisms of action.
Caption: Hypothesized Cellular Mechanisms.
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its true potential, however, appears to lie in its application as a foundational scaffold in medicinal chemistry. The demonstrated biological activities of its derivatives, particularly in the realm of cancer research, underscore the importance of further investigation into this compound and its analogues. This technical guide serves as a foundational resource for researchers looking to explore the synthesis and therapeutic applications of this compound and its derivatives.
References
Spectroscopic and Synthetic Profile of 3-(phenylsulfanyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-(phenylsulfanyl)propanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document is intended to serve as a detailed resource, presenting available data in a structured format and outlining experimental protocols for its synthesis and characterization.
Spectroscopic Data
Table 1: Nuclear Magnetic Resonance (NMR) Data
Precise, experimentally verified NMR data for 3-(phenylsulfanyl)propanoic acid remains elusive in surveyed literature. However, based on the analysis of similar structures, the following chemical shifts can be anticipated.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | C₆H₅ |
| Methylene-H (α to S) | 3.20 - 3.40 | Triplet | 2H | -S-CH₂- |
| Methylene-H (α to COOH) | 2.70 - 2.90 | Triplet | 2H | -CH₂-COOH |
| Carboxyl-H | 10.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl-C | 175 - 180 | -COOH | ||
| Phenyl-C (ipso) | 135 - 140 | C-S | ||
| Phenyl-C (ortho, meta, para) | 125 - 130 | C₆H₅ | ||
| Methylene-C (α to S) | 34 - 38 | -S-CH₂- | ||
| Methylene-C (α to COOH) | 33 - 37 | -CH₂-COOH |
Note: Predicted values are based on established chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy Data
The infrared spectrum of 3-(phenylsulfanyl)propanoic acid is expected to exhibit characteristic absorption bands for its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| C-S stretch | 600 - 800 | Weak |
Table 3: Mass Spectrometry (MS) Data
The mass spectrum of 3-(phenylsulfanyl)propanoic acid would show the molecular ion peak and characteristic fragmentation patterns.
| Parameter | Value |
| Molecular Formula | C₉H₁₀O₂S |
| Molecular Weight | 182.24 g/mol |
| Predicted Molecular Ion (M⁺) | m/z 182 |
| Key Fragmentation Pathways (Predicted) | Loss of COOH (m/z 137), Loss of CH₂COOH (m/z 123), Phenylthio cation (m/z 109) |
Experimental Protocols
A reliable method for the synthesis of 3-(phenylsulfanyl)propanoic acid involves the copper-catalyzed coupling of a halo-aromatic compound with a mercapto-alkanoic acid. The following protocol is adapted from established literature procedures.
Synthesis of 3-(phenylsulfanyl)propanoic Acid
Materials:
-
Iodobenzene
-
3-Mercaptopropionic acid
-
Copper(I) oxide (Cu₂O)
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iodobenzene (1.0 eq), 3-mercaptopropionic acid (1.2 eq), and copper(I) oxide (0.1 eq).
-
Add anhydrous pyridine as the solvent.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and filter through a pad of diatomaceous earth to remove the copper catalyst.
-
Wash the filter cake with a small amount of water and an organic solvent (e.g., ethyl acetate).
-
Transfer the combined filtrate to a separatory funnel.
-
Make the aqueous layer basic by adding a solution of sodium hydroxide.
-
Extract the aqueous layer with an organic solvent to remove any unreacted iodobenzene.
-
Acidify the aqueous layer to a pH of approximately 2 with 6 M HCl.
-
The product, 3-(phenylsulfanyl)propanoic acid, should precipitate as a solid. If it oils out, extract the aqueous layer with an organic solvent.
-
Collect the solid product by filtration or separate the organic layer.
-
Wash the solid with cold water. If an extraction was performed, wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).
Visualizations
To illustrate the logical flow of the synthesis and characterization process, a diagram generated using the DOT language is provided below.
Biological significance of aryl propionic acid derivatives
An In-depth Technical Guide to the Biological Significance of Aryl Propionic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aryl propionic acid derivatives, a cornerstone of the non-steroidal anti-inflammatory drugs (NSAIDs) class, represent one of the most widely utilized groups of therapeutic agents for managing pain and inflammation.[1] This technical guide provides a comprehensive overview of their biological significance, delving into their primary mechanism of action, diverse pharmacological activities, pharmacokinetic profiles, and therapeutic applications. Beyond their well-established anti-inflammatory and analgesic effects, this document explores their emerging roles as anticancer, antibacterial, anticonvulsant, and anti-neuroinflammatory agents.[2][3] Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are provided to support researchers and professionals in drug discovery and development.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary biological effect of aryl propionic acid derivatives stems from their ability to inhibit the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (PGs) from arachidonic acid.[2][4] Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.
There are two main isoforms of the COX enzyme:
-
COX-1 : A constitutively expressed enzyme found in most tissues, including the stomach, intestines, and kidneys. It is responsible for producing prostaglandins that provide cytoprotection for the gastrointestinal (GI) tract and maintain homeostasis.[2][4]
-
COX-2 : An inducible enzyme that is typically absent in most tissues but is rapidly upregulated in response to inflammatory stimuli, such as cytokines and growth factors.[2][5] Its activity leads to the production of prostaglandins that mediate inflammation and pain.[4]
Most aryl propionic acid derivatives, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2.[6] Their therapeutic anti-inflammatory and analgesic effects are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and ulceration, are linked to the inhibition of the protective COX-1 enzyme.[2][7] Notably, ketoprofen is unique in that it inhibits both COX and lipoxygenase, thereby decreasing the production of both prostaglandins and leukotrienes.[6]
The inhibitory activity of these compounds is stereospecific. Aryl propionic acids possess a chiral carbon, and it is almost exclusively the (S)-enantiomer that is responsible for COX inhibition and the resulting therapeutic action.[2][8][9]
Pharmacokinetic Profile
The pharmacokinetic properties of aryl propionic acid derivatives are generally well-behaved, characterized by good absorption, high plasma protein binding, and extensive hepatic metabolism.[6][10]
| Parameter | Ibuprofen | Naproxen | Ketoprofen | Fenoprofen |
| Bioavailability | >80% | 95% | >90% | ~85% |
| Time to Peak (Tmax) | 1.5 - 3 hours | 2 - 4 hours | 0.5 - 2 hours | 1 - 2 hours |
| Half-life (t½) | 2 - 4 hours | 12 - 17 hours | 1 - 3 hours | 2 - 3 hours |
| Plasma Protein Binding | >99% | >99% | >99% | >99% |
| Metabolism | Hepatic (Oxidation) | Hepatic | Hepatic | Hepatic |
| Excretion | Renal | Renal | Renal | Renal |
| Data synthesized from multiple sources.[6][10] |
A key metabolic feature of some 2-arylpropionic acids is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer.[11][12] This inversion occurs via a metabolic pathway involving the formation of a coenzyme A (CoA) thioester.[11][13] The extent of this inversion varies between compounds and species; for ibuprofen in humans, it is estimated to be between 35% and 70%.[12]
Diverse Biological Activities and Therapeutic Applications
While primarily known as anti-inflammatory agents, aryl propionic acid derivatives exhibit a wide spectrum of biological activities.[2][14]
Anti-inflammatory and Analgesic Activity
These derivatives are widely used for the treatment of chronic and acute inflammatory conditions such as rheumatoid arthritis and osteoarthritis, as well as for managing mild to moderate pain, fever, and dysmenorrhea.[4][6]
Anticancer Activity
There is growing evidence for the chemopreventive and anticancer effects of aryl propionic acid derivatives.[15] They have been shown to display antiproliferative activity against various cancer cell lines.[15] Derivatization of the parent compounds has led to new molecules with potent anticancer properties.
| Compound Type | Cell Line | Activity Metric | Result | Reference Compound |
| Acyl hydrazone of Oxaprozin | Various | In vitro screen | Potent Activity | Cisplatin |
| 1,2,4-triazole of Naproxen | Various | In vitro screen | Potent Activity | - |
| This table is a qualitative summary based on descriptive findings.[2][16] |
Antibacterial and Antifungal Activity
Certain synthesized derivatives have demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][17] Ibuprofen itself has been noted for its activity against various bacteria and fungi.[16]
| Compound Type | Test Method | Result |
| Baylis-Hillman adducts | Serial Dilution | Potent antibacterial activity |
| Ibuprofen hydrazone derivatives | Serial Dilution | Good antibacterial activity |
| This table is a qualitative summary based on descriptive findings.[2][4][17] |
Anticonvulsant Activity
Modification of the aryl propionic acid scaffold has yielded compounds with anticonvulsant properties. β, β-diphenyl propionic acid amides, for instance, have shown mild to moderate activity in preclinical models.[2]
| Compound Type | Test Method | Activity Range (% protection) | Standard Drug |
| β, β-diphenyl propionic acid amides | Maximal Electroshock Seizures (MES) | 0 - 50% | Indomethacin |
| This table is a qualitative summary based on descriptive findings.[2][4] |
Anti-Neuroinflammatory Activity
Neuroinflammation is a key factor in the pathophysiology of neurodegenerative diseases like Alzheimer's.[18] Aryl propionic acid derivatives are being investigated for their neuroprotective effects. They can mitigate neuroinflammation by inhibiting pro-inflammatory mediators in activated glial cells.[18][19] For example, novel amide dimers of naproxen and ibuprofen have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), a key neuroinflammatory enzyme, in lipopolysaccharide (LPS)-stimulated microglial cells.[18][20]
Experimental Protocols
This section details common methodologies used to evaluate the biological activities of aryl propionic acid derivatives.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation.
-
Animals : Wistar rats or Swiss albino mice are typically used.
-
Procedure :
-
Animals are fasted overnight.
-
The test compound or standard drug (e.g., Indomethacin, Diclofenac) is administered orally or intraperitoneally.[4][21]
-
After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each animal.
-
Paw volume is measured immediately after injection and at regular intervals (e.g., every hour for 3-5 hours) using a plethysmometer.
-
-
Data Analysis : The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
This model is used to screen for drugs effective against generalized tonic-clonic seizures.
-
Animals : Mice or rats.
-
Procedure :
-
Animals are administered the test compound or a standard drug (e.g., Phenytoin, Indomethacin).[2][4]
-
After a predetermined period for drug absorption, a maximal electrical stimulus is delivered via corneal or ear electrodes.
-
The animal is observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
-
Data Analysis : The ability of the compound to abolish the tonic hind limb extension is recorded as a measure of protection.
Antibacterial Activity: Serial Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Media : A suitable liquid broth medium (e.g., Mueller-Hinton broth) is used.
-
Procedure :
-
A serial two-fold dilution of the test compound is prepared in the broth medium in a series of test tubes or a microtiter plate.[2][4]
-
Each tube/well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
The tubes/plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Data Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-neuroinflammatory Activity: Western Blot for iNOS
This technique quantifies the protein expression of iNOS in cell culture models.
-
Cell Line : BV2 mouse microglial cells are commonly used.[18][20]
-
Procedure :
-
Cells are pre-treated with the test compound at various concentrations for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) for a further incubation period (e.g., 8-24 hours).[18][20]
-
Whole-cell lysates are prepared using a lysis buffer.
-
Protein concentration is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A loading control (e.g., β-actin) is also probed to ensure equal protein loading.
-
-
Data Analysis : The protein bands are visualized using a chemiluminescence detection system, and band intensity is quantified using densitometry software. The expression of iNOS is normalized to the loading control.
Conclusion
Aryl propionic acid derivatives are a pharmacologically vital class of compounds with a well-established role in managing pain and inflammation through the inhibition of COX enzymes. Their significance extends far beyond this primary application, with substantial evidence supporting their potential as antibacterial, anticonvulsant, anticancer, and neuroprotective agents. The core aryl propionic acid structure serves as a valuable scaffold in medicinal chemistry, and continued derivatization efforts promise to yield novel therapeutic agents with enhanced efficacy and improved safety profiles.[14][15] This guide provides the foundational knowledge and methodological details to aid researchers in further exploring and harnessing the diverse biological potential of these remarkable molecules.
References
- 1. Aryl propionic acid derivatives: Significance and symbolism [wisdomlib.org]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. brainkart.com [brainkart.com]
- 7. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action [ouci.dntb.gov.ua]
- 17. New derivatives of aryl-propionic acid. Synthesis and biological evaluation. | Semantic Scholar [semanticscholar.org]
- 18. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Natural Occurrence of Thioether-Containing Carboxylic Acids: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Thioether-containing carboxylic acids represent a diverse and biologically significant class of naturally occurring molecules. These compounds, characterized by the presence of a sulfur atom linked to two carbon atoms, one of which is part of a carboxylic acid moiety or a precursor, are found across various domains of life, from bacteria and fungi to plants and marine organisms. Their roles are multifaceted, ranging from essential cofactors in metabolic pathways and flavor precursors in common foods to potent antibiotics and signaling molecules. This in-depth technical guide provides a comprehensive overview of the natural occurrence of these fascinating compounds, detailing their sources, biosynthesis, and physiological relevance. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for their extraction, identification, and quantification are provided. Furthermore, key biosynthetic and signaling pathways are visualized using Graphviz to facilitate a deeper understanding of their molecular logic.
Introduction
The unique chemical properties imparted by the thioether linkage, such as nucleophilicity, redox activity, and the ability to form stable yet cleavable bonds, have made thioether-containing carboxylic acids indispensable components of various biological systems. This guide explores the major classes of these compounds, including the well-studied S-alk(en)ylcysteine sulfoxides from Allium species, the vital cofactors biotin and lipoic acid, the antioxidant ergothioneine, and antibiotic agents such as thioplatensimycin. By consolidating information on their natural sources, biosynthetic pathways, and analytical methodologies, this document aims to serve as a valuable resource for researchers investigating the therapeutic and biotechnological potential of these remarkable natural products.
Major Classes and Natural Sources
Thioether-containing carboxylic acids are widely distributed in nature. This section details the prominent classes of these compounds and their primary natural sources.
S-Alk(en)ylcysteine Sulfoxides in Allium Species
Plants of the genus Allium, such as garlic (Allium sativum) and onion (Allium cepa), are rich sources of S-alk(en)ylcysteine sulfoxides. These compounds are the precursors to the characteristic flavors and aromas of these plants and are also responsible for many of their reported health benefits. The most notable examples include:
-
S-Allyl-L-cysteine sulfoxide (Alliin): Predominantly found in garlic.
-
S-Methyl-L-cysteine sulfoxide (Methiin): Found in onions and garlic.[1]
-
trans-S-1-Propenyl-L-cysteine sulfoxide (Isoalliin): A major flavor precursor in onions.
Upon tissue damage, the enzyme alliinase rapidly converts these sulfoxides into reactive sulfenic acids, which then spontaneously rearrange to form various thiosulfinates, such as allicin in garlic, and other sulfur-containing compounds.
Biotin and Lipoic Acid: Essential Cofactors
Biotin (Vitamin B7) and lipoic acid are crucial cofactors for a variety of carboxylation and acyl-transfer reactions in central metabolism.
-
Biotin: A bicyclic compound with a ureido ring fused to a tetrahydrothiophene ring, biotin is synthesized by bacteria, fungi, and plants.[2][3] Rich dietary sources include organ meats, egg yolks, nuts, and legumes.
-
Lipoic Acid: Featuring a dithiolane ring, lipoic acid is involved in aerobic metabolism. It is found in many foods, particularly in organ meats and yeast.
Ergothioneine: A Fungal Antioxidant
Ergothioneine is a unique thiol-containing amino acid derivative with potent antioxidant properties. It is synthesized primarily by fungi and certain bacteria.[3][4] Edible mushrooms are the most significant dietary source of ergothioneine for humans.[4][5]
Thioether-Containing Antibiotics from Microorganisms
A number of bacteria, particularly from the phylum Actinobacteria, produce complex thioether-containing carboxylic acids with potent antibiotic activity.
-
Thioplatensimycin and Thioplatencin: These related compounds, isolated from Streptomyces platensis, are inhibitors of bacterial fatty acid synthesis.[6][7]
Thioether-Containing Compounds in Marine Organisms
Marine environments are a rich and largely untapped source of novel thioether-containing natural products. Marine actinomycetes and invertebrates, such as sponges, produce a variety of these compounds, often with unique chemical structures and potent biological activities.[8][9]
Quantitative Data
The concentration of thioether-containing carboxylic acids can vary significantly depending on the species, environmental conditions, and analytical methods used. The following tables summarize available quantitative data for some of the key compounds discussed.
Table 1: Quantitative Data for S-Alk(en)ylcysteine Sulfoxides in Allium Species
| Compound | Natural Source | Concentration (mg/g fresh weight) | Reference(s) |
| S-Allyl-L-cysteine sulfoxide (Alliin) | Garlic (Allium sativum) | 0.5 - 11.5 | [10] |
| S-Methyl-L-cysteine sulfoxide (Methiin) | Onion (Allium cepa) | 0.7 - 5.6 | [11] |
| trans-S-1-Propenyl-L-cysteine sulfoxide (Isoalliin) | Onion (Allium cepa) | 1.2 - 6.4 | [11] |
Table 2: Quantitative Data for Biotin in Various Food Sources
| Food Source | Concentration (µ g/100g ) | Reference(s) |
| Beef Liver (cooked) | 30.8 | [12] |
| Egg (whole, cooked) | 10.0 | [12] |
| Salmon (canned) | 5.0 | [12] |
| Almonds (roasted) | 1.5 | |
| Sweet Potato (cooked) | 2.4 |
Table 3: Quantitative Data for Ergothioneine in Edible Mushrooms
| Mushroom Species | Concentration (mg/kg dry weight) | Reference(s) |
| Pleurotus citrinopileatus | 822.1 | [4] |
| Boletus edulis | 1810 | [3] |
| Agaricus bisporus (Portobello) | 400 - 2000 | [5] |
| Lentinula edodes (Shiitake) | 1000 - 2000 | [5] |
Biosynthesis
The biosynthetic pathways of thioether-containing carboxylic acids are diverse and often involve unique enzymatic reactions.
Biosynthesis of S-Allyl-L-cysteine Sulfoxide (Alliin)
The biosynthesis of alliin in garlic is believed to start from glutathione. The proposed pathway involves the S-allylation of the cysteine residue of glutathione, followed by enzymatic cleavage of the glutamate and glycine residues, and finally, oxidation of the sulfide to a sulfoxide.
Caption: Proposed biosynthetic pathway of alliin in garlic.
Biosynthesis of Biotin
The biosynthesis of biotin is a well-characterized pathway that starts from pimeloyl-CoA and L-alanine. A key step in this pathway is the insertion of a sulfur atom to form the tetrahydrothiophene ring, a reaction catalyzed by the radical SAM enzyme biotin synthase.[2]
Caption: Simplified biosynthetic pathway of biotin.
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of thioether-containing carboxylic acids.
Extraction and HPLC Analysis of S-Allyl-L-cysteine Sulfoxide (Alliin) from Garlic
Objective: To extract and quantify alliin from fresh garlic cloves.
Materials:
-
Fresh garlic cloves
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Mortar and pestle
-
Centrifuge
-
0.45 µm syringe filters
-
HPLC system with a C18 column and UV detector
Protocol:
-
Sample Preparation: Homogenize 5 g of fresh garlic cloves in a mortar and pestle with 10 mL of a methanol/water solution (1:1, v/v).
-
Extraction: Transfer the homogenate to a centrifuge tube and sonicate for 15 minutes in a water bath at room temperature.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: Prepare a standard curve using a certified reference standard of alliin. Calculate the concentration of alliin in the sample by comparing its peak area to the standard curve.
Caption: Workflow for the extraction and HPLC analysis of alliin.
Extraction and GC-MS Analysis of Lipoic Acid from Biological Tissues
Objective: To extract and quantify lipoic acid from animal tissue.
Materials:
-
Animal tissue (e.g., liver)
-
2 M Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system
Protocol:
-
Sample Preparation: Homogenize 1 g of tissue in 5 mL of 2 M KOH.
-
Hydrolysis: Heat the homogenate at 80°C for 2 hours to hydrolyze the protein-bound lipoic acid.
-
Acidification and Extraction: Cool the mixture and acidify to pH 1-2 with HCl. Extract the lipoic acid three times with 10 mL of ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the residue in 100 µL of pyridine and add 100 µL of BSTFA + 1% TMCS. Heat at 60°C for 30 minutes.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Mass Spectrometer: Electron ionization (EI) source, scan mode.
-
-
Quantification: Use a deuterated internal standard of lipoic acid for accurate quantification. Create a calibration curve with derivatized lipoic acid standards.
Caption: Workflow for the GC-MS analysis of lipoic acid.
Signaling Pathways and Logical Relationships
The biosynthesis and metabolism of thioether-containing carboxylic acids are tightly regulated and integrated into cellular networks.
Role of Radical SAM Enzymes in Thioether Bond Formation
Radical S-adenosylmethionine (SAM) enzymes play a crucial role in the biosynthesis of several thioether-containing molecules, including biotin and lipoic acid. These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical can abstract a hydrogen atom from an unactivated carbon center, initiating a radical-based mechanism for sulfur insertion.
Caption: General mechanism of radical SAM enzymes in thioether synthesis.
Conclusion
Thioether-containing carboxylic acids are a structurally diverse and functionally important class of natural products. Their widespread occurrence across different biological kingdoms highlights their evolutionary significance. From fundamental metabolic roles to specialized functions in defense and signaling, these molecules continue to be a fertile ground for scientific discovery. The analytical techniques and biosynthetic insights presented in this guide are intended to equip researchers with the necessary tools and knowledge to further explore the vast chemical and biological potential of these fascinating compounds, paving the way for new applications in medicine, agriculture, and biotechnology.
References
- 1. S-Methylcysteine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. On the Identification and Quantification of Ergothioneine and Lovastatin in Various Mushroom Species: Assets and Challenges of Different Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Platensimycin and Platencin: Inspirations for Chemistry, Biology, Enzymology, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive compounds from marine actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence, dietary sources, quantification and bioactivities of natural antioxidant ergothioneine – A longavity vitamin? | Semantic Scholar [semanticscholar.org]
- 11. Human Metabolome Database: Showing metabocard for (S)C(S)S-S-Methylcysteine sulfoxide (HMDB0029432) [hmdb.ca]
- 12. A gas chromatographic method for the analysis of lipoic acid in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 3-(Phenylthio)propanoic Acid in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Phenylthio)propanoic acid has emerged as a versatile and valuable building block in organic synthesis. Its unique structural features, combining a carboxylic acid moiety with a flexible three-carbon chain and a phenylthio group, enable a diverse range of chemical transformations. This technical guide provides an in-depth analysis of the core applications of this compound, with a particular focus on its utility in the synthesis of heterocyclic compounds and its potential in the development of biologically active molecules. This document furnishes detailed experimental protocols, quantitative data, and visual representations of key reaction pathways to empower researchers in leveraging this reagent for their synthetic endeavors.
Introduction
This compound, with the chemical structure C₆H₅SCH₂CH₂COOH, is a crystalline solid that serves as a readily accessible precursor for a variety of organic molecules. The presence of the thioether linkage provides a site for various modifications, while the carboxylic acid functionality allows for amide bond formation, esterification, and other classical transformations. The propanoic acid backbone offers conformational flexibility and a scaffold for the construction of more complex molecular architectures. This guide will explore its pivotal role in cyclization reactions to form sulfur-containing heterocycles and discuss its potential in the synthesis of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂S | |
| Molecular Weight | 182.24 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Room Temperature (sealed in dry conditions) | |
| Purity | ≥97% |
Spectroscopic Data:
Methyl 3-(phenylthio)propanoate:
-
Molecular Formula: C₁₀H₁₂O₂S
-
Molecular Weight: 196.26 g/mol
-
InChI: 1S/C10H12O2S/c1-12-10(11)7-8-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
-
SMILES: C(CC(=O)OC)Sc1ccccc1
Key Applications in Organic Synthesis
The synthetic utility of this compound is most prominently demonstrated in the construction of heterocyclic frameworks, particularly those containing sulfur.
One-Pot Synthesis of Thiochromen-4-ones
A significant application of 3-(arylthio)propanoic acids is in the one-pot synthesis of thiochromen-4-ones, a class of compounds with interesting biological activities. This transformation involves an intramolecular cyclization and subsequent oxidation. The reaction is tolerant to a variety of substituents on the aromatic ring of the arylthio group, including both electron-donating and electron-withdrawing groups.
Reaction Scheme:
An In-depth Technical Guide to 3-(Phenylthio)propanoic Acid and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Phenylthio)propanoic acid and its structural analogs represent a versatile class of sulfur-containing carboxylic acids with a growing body of research highlighting their potential in diverse therapeutic areas. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of these compounds. Particular emphasis is placed on their emerging roles as antimicrobial and anticancer agents. This document consolidates key quantitative data, details established experimental protocols, and visualizes known signaling pathways and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Core Chemical Properties
This compound, also known as 3-(phenylsulfanyl)propanoic acid, is the parent compound of this series. Its structural analogs typically involve substitutions on the phenyl ring or modifications of the propanoic acid moiety.
| Property | This compound | 3-oxo-3-(phenylthio)propanoic acid | Methyl 3-(phenylthio)propanoate | 3-[(Phenylmethyl)thio]propanoic acid |
| CAS Number | 5219-65-8[1][2] | 4279-77-0[3][4] | 22198-59-0[5] | Not specified |
| Molecular Formula | C₉H₁₀O₂S[1][2][6] | C₉H₈O₃S[3][4] | C₁₀H₁₂O₂S[5] | C₁₀H₁₂O₂S[7] |
| Molecular Weight | 182.24 g/mol [8] | 196.22 g/mol [3][4] | 196.27 g/mol [5] | 196.27 g/mol [7] |
| IUPAC Name | 3-(Phenylsulfanyl)propanoic acid[1][2] | 3-Oxo-3-(phenylsulfanyl)propanoic acid[3][4] | Methyl 3-(phenylthio)propanoate[5] | 3-(Benzylsulfanyl)propanoic acid |
| Physical Form | Solid[1] | Not specified | Not specified | Colorless to pale yellow liquid[7] |
| Solubility | Not specified | Not specified | Not specified | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water.[7] |
Synthesis of 3-(Arylthio)propanoic Acids
A common and effective method for the synthesis of 3-(arylthio)propanoic acids involves the copper-catalyzed reaction of aryl iodides with 3-mercaptopropionic acid.
Experimental Protocol: Copper-Catalyzed Synthesis of this compound[4][10]
-
Materials:
-
Iodobenzene
-
3-Mercaptopropionic acid (3-MPA)
-
Copper(I) oxide (Cu₂O)
-
Pyridine
-
Potassium bicarbonate (KHCO₃)
-
Hydrochloric acid (HCl)
-
Activated charcoal
-
Phosphorus pentoxide (P₂O₅)
-
-
Procedure:
-
In a reaction vessel, combine iodobenzene (1.0 equiv), 3-mercaptopropionic acid (1.0 equiv), and copper(I) oxide (0.5 equiv) in refluxing pyridine.
-
Maintain the reaction at reflux for 6 hours.
-
After cooling, add 1 M potassium bicarbonate solution to the residue.
-
Remove unreacted aryl iodide by steam distillation.
-
Add activated charcoal to the remaining mixture and stir for 5 minutes.
-
Filter the solution and acidify the filtrate to pH 1 with 6 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry over phosphorus pentoxide.
-
The crude product can be further purified by recrystallization.
-
Caption: General workflow for the synthesis of 3-(arylthio)propanoic acids.
Biological Activities and Mechanisms of Action
Structural analogs of this compound have demonstrated a range of biological activities, with antimicrobial and anticancer properties being the most prominent.
Antimicrobial Activity
Certain derivatives, particularly those incorporating a thiazole ring, have shown notable antimicrobial effects.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus cereus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |
| 3g | 250 | 250 | 500 | 500 |
| 3i | 250 | 250 | 500 | 500 |
| 11 | 250 | 250 | 500 | 500 |
Data extracted from a study on N,N-disubstituted β-amino acids with thiazole substituents.[5] Compound 3g: 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid Compound 3i: 3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenyl- amino)propanoic acid Compound 11: 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid
Anticancer Activity
Several structural analogs have been investigated for their potential as anticancer agents, with some exhibiting significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 21 | A549 (Lung) | 5.42 | [9][10] |
| 22 | A549 (Lung) | 2.47 | [9][10] |
| 25 | A549 (Lung) | 8.05 | [10] |
| Ph₃SnL1 | MCF-7 (Breast) | 0.218 ± 0.025 | [8] |
| Ph₃SnL3 | HepG2 (Liver) | Not specified | [8] |
| 5 | A549 (Lung) | 10.67 ± 1.53 | [2] |
| 5 | C6 (Glioma) | 4.33 ± 1.04 | [2] |
Compound 21 & 22: 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives with an oxime moiety.[10] Compound 25: A carbohydrazide derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid.[10] Ph₃SnL1 & Ph₃SnL3: Organotin(IV) carboxylate compounds with propanoic acid derivatives.[8] Compound 5: A specific N-(4)-substituted thiosemicarbazone derivative.[2]
Experimental Protocol: MTT Assay for Anticancer Activity[1][11]
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms of action for many this compound analogs are still under investigation, several potential pathways have been proposed based on their structural class and preliminary studies.
-
Inhibition of SIRT2 and EGFR: In silico studies suggest that some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may exert their anticancer effects by targeting Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[9] Inhibition of these proteins can disrupt downstream signaling cascades that are crucial for cell proliferation and survival.
Caption: Proposed inhibition of EGFR and SIRT2 signaling by specific analogs.
-
Methionine Metabolism and H₂S Signaling: The related compound, 3-(methylthio)propanoic acid (MTPA), is an intermediate in methionine metabolism. Its downstream metabolite, hydrogen sulfide (H₂S), is a gaseous signaling molecule involved in numerous cellular processes. This pathway highlights a potential indirect mechanism of action for sulfur-containing analogs.[11]
Caption: Metabolic pathway of 3-(methylthio)propanoic acid.
Conclusion and Future Directions
This compound and its structural analogs constitute a promising class of compounds with demonstrated biological activities, particularly in the realms of antimicrobial and anticancer research. The synthetic versatility of this scaffold allows for the generation of diverse chemical libraries for further screening and optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent analogs. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with enhanced efficacy and selectivity. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential and pharmacokinetic profiles of lead candidates. The continued exploration of this chemical space holds significant promise for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Propanoic acid, 3-oxo-3-(phenylthio)- | C9H8O3S | CID 11321516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H10O2S) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Copper-Catalyzed C-S Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed C-S cross-coupling reactions have emerged as a powerful and indispensable tool in modern organic synthesis, enabling the formation of carbon-sulfur bonds with high efficiency and selectivity. These reactions are of paramount importance in the pharmaceutical and materials science industries due to the prevalence of the C-S bond in a wide array of biologically active molecules and functional materials. The use of copper as a catalyst offers significant advantages over other transition metals, such as palladium, primarily due to its low cost, natural abundance, and favorable toxicity profile. This guide provides a comprehensive overview of the core principles, recent advancements, and practical applications of copper-catalyzed C-S cross-coupling reactions, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
The seminal work on copper-mediated C-S bond formation, a variation of the Ullmann condensation, traditionally required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, the development of modern catalytic systems, often employing various copper salts in catalytic amounts along with a diverse range of ligands, has significantly expanded the scope and utility of this transformation. These advancements have enabled the coupling of a wide variety of aryl and heteroaryl halides with a broad spectrum of thiols under milder conditions, demonstrating remarkable functional group tolerance.
Catalytic Systems and Reaction Components
The success of a copper-catalyzed C-S cross-coupling reaction is highly dependent on the judicious choice of the copper source, ligand, base, and solvent.
Copper Sources: A variety of copper sources have been successfully employed, with the most common being copper(I) halides such as copper(I) iodide (CuI) and copper(I) bromide (CuBr). Other sources like copper(I) oxide (Cu₂O), copper(II) oxide (CuO) nanoparticles, and various copper salts have also proven effective. The choice of the copper precursor can influence the reaction rate and yield, and in some cases, can be used in ligand-free protocols.
Ligands: Ligands play a crucial role in stabilizing the copper catalyst, enhancing its solubility, and facilitating the key steps of the catalytic cycle. A wide array of ligands has been developed and utilized, including:
-
Nitrogen-based ligands: 1,10-Phenanthroline and its derivatives, diamines (e.g., N,N'-dimethylethylenediamine), and various other N-heterocyclic compounds are among the most effective and widely used ligands.
-
Oxygen-based ligands: Acetylacetonate and other β-diketones have been shown to promote C-S coupling.
-
Amino acids: Proline and its derivatives have been successfully employed as ligands, offering a biocompatible and readily available option.
-
Phosphine ligands: While less common than in palladium catalysis, certain phosphine ligands have been utilized in specific copper-catalyzed systems.
Interestingly, a number of efficient ligand-free protocols have also been developed, particularly when using highly polar aprotic solvents or nanoparticle catalysts. These systems offer the advantage of simplicity and reduced cost.[1][2][3]
Bases: A base is generally required to deprotonate the thiol, forming the active thiolate nucleophile. The choice of base can significantly impact the reaction's efficiency. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH). The strength and solubility of the base are important considerations.
Solvents: The choice of solvent is critical and often depends on the specific catalytic system and substrates. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are frequently used as they can help to solubilize the reactants and the copper catalyst.
Mechanistic Considerations
The mechanism of copper-catalyzed C-S cross-coupling is complex and can vary depending on the specific reaction conditions, including the nature of the catalyst, ligand, and substrates. Two primary catalytic cycles are generally proposed: an oxidative addition/reductive elimination pathway and a radical-based pathway.
Oxidative Addition/Reductive Elimination Pathway
This is the most commonly accepted mechanism, particularly for reactions involving Cu(I) catalysts. The key steps are:
-
Formation of the Active Catalyst: The Cu(I) precursor reacts with the thiol in the presence of a base to form a copper(I)-thiolate complex, which is considered the active catalytic species.
-
Oxidative Addition: The copper(I)-thiolate complex undergoes oxidative addition with the aryl halide, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired aryl sulfide product and regenerate the active Cu(I) catalyst.
Radical Pathway
In some cases, particularly under photochemical conditions or with certain substrates, a radical-based mechanism may be operative. This can involve a single-electron transfer (SET) from a copper-thiolate complex to the aryl halide, generating an aryl radical which then combines with the copper-bound thiolate.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for the copper-catalyzed C-S cross-coupling of aryl halides with thiols, providing a comparative overview of different catalysts, ligands, and reaction conditions.
Table 1: Comparison of Copper Catalysts and Reaction Conditions for the Synthesis of Diaryl Sulfides
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI (5) | None | K₂CO₃ (2) | DMF | 110 | 24 | 92 | [4] |
| 2 | Cu₂O (5) | 1,10-phenanthroline (10) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 85 | N/A |
| 3 | CuO nanoparticles (10) | None | KOH (2) | DMSO | 130 | 20 | 94 | [1] |
| 4 | CuBr (5) | N,N'-dimethylethylenediamine (10) | K₃PO₄ (2) | Dioxane | 100 | 18 | 88 | N/A |
| 5 | CuCl (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 90 | 24 | 78 | N/A |
Table 2: Scope of Aryl Halides in Copper-Catalyzed Thiolation
| Entry | Aryl Halide | Thiol | Catalyst System | Yield (%) | Reference |
| 1 | Iodobenzene | Thiophenol | CuI/ligand-free | 95 | [3] |
| 2 | 4-Iodotoluene | Thiophenol | CuI/ligand-free | 92 | [3] |
| 3 | 4-Iodoanisole | Thiophenol | CuI/ligand-free | 90 | [3] |
| 4 | 1-Iodo-4-nitrobenzene | Thiophenol | CuI/ligand-free | 85 | [3] |
| 5 | 2-Iodotoluene | Thiophenol | CuI/ligand-free | 88 | [3] |
| 6 | 4-Bromotoluene | Thiophenol | CuI/1,10-phenanthroline | 75 | N/A |
| 7 | 4-Chlorotoluene | Thiophenol | CuI/diamine | 60 | N/A |
Experimental Protocols
The following are representative experimental procedures for copper-catalyzed C-S cross-coupling reactions.
General Procedure for Ligand-Free CuI-Catalyzed C-S Coupling of Aryl Iodides and Thiols[3]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Thiol (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (9.5 mg, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous dimethylformamide (DMF) (3-5 mL)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl iodide, thiol, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous DMF via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfide.
General Procedure for CuO Nanoparticle-Catalyzed Synthesis of Symmetrical Diaryl Sulfides[1]
Materials:
-
Aryl halide (2.0 mmol, 1.0 equiv)
-
Potassium thiocyanate (KSCN) (146 mg, 1.5 mmol, 0.75 equiv)
-
Copper(II) oxide nanoparticles (CuO NP) (8.0 mg, 0.1 mmol, 5 mol%)
-
Potassium hydroxide (KOH) (224 mg, 4.0 mmol, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO) (2.0 mL)
Procedure:
-
A mixture of the aryl halide, potassium thiocyanate, CuO nanoparticles, and potassium hydroxide is stirred at 130 °C under a nitrogen atmosphere in DMSO.
-
The progress of the reaction is monitored by TLC.
-
When the reaction is complete, the reaction mixture is allowed to cool to room temperature.
-
A 1:1 mixture of ethyl acetate and water (20 mL) is added, and the CuO nanoparticles are removed by centrifugation.
-
The organic layer is separated, washed successively with brine and water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the symmetrical diaryl sulfide.
Conclusion and Future Outlook
Copper-catalyzed C-S cross-coupling reactions have become a cornerstone of modern organic synthesis, providing a cost-effective and efficient method for the construction of valuable carbon-sulfur bonds. The continuous development of new ligands and catalytic systems, including ligand-free protocols and the use of nanoparticle catalysts, has significantly broadened the scope and applicability of this transformation. While significant progress has been made, future research will likely focus on further expanding the substrate scope to include more challenging coupling partners, developing even milder and more environmentally friendly reaction conditions, and gaining a deeper understanding of the reaction mechanisms to enable the rational design of more efficient catalysts. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to harness the full potential of this powerful synthetic methodology.
References
Methodological & Application
Application Notes and Protocols for the Copper-Catalyzed Synthesis of 3-(Arylthio)propanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Arylthio)propanoic acids are valuable intermediates in organic synthesis, serving as precursors for a variety of biologically active compounds and pharmaceuticals.[1] Their synthesis via copper-catalyzed cross-coupling reactions offers an efficient and practical route, avoiding the use of foul-smelling thiols directly and providing good functional group tolerance.[1][2] This document provides detailed protocols and application notes for the synthesis of 3-(arylthio)propanoic acids utilizing copper(I) oxide as a catalyst. The described method involves the reaction of aryl iodides with 3-mercaptopropionic acid.[1][3]
Applications
3-(Arylthio)propanoic acid derivatives are key building blocks for various pharmaceutically important molecules, including:
-
Anticancer agents[1]
-
Monoamine oxidase inhibitors[1]
-
Antihepatitis agents[1]
-
Treatments for Meniere's disease[1]
Furthermore, these compounds can be readily converted to aryl mercaptans or diaryl disulfides, which are important reagents in their own right.[1][3]
Experimental Overview
The copper-catalyzed synthesis of 3-(arylthio)propanoic acids is typically achieved through the reaction of an aryl iodide with 3-mercaptopropionic acid in the presence of a copper(I) oxide catalyst and a suitable solvent, such as pyridine, under reflux conditions.[1][3]
Caption: General experimental workflow for the synthesis of 3-(Arylthio)propanoic acids.
Quantitative Data Summary
The following table summarizes the yields of various 3-(arylthio)propanoic acids synthesized from the corresponding aryl iodides using the described copper-catalyzed protocol.[1]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 3-(Phenylthio)propanoic acid | 85 |
| 2 | 4-Iodotoluene | 3-(p-Tolylthio)propanoic acid | 91 |
| 3 | 4-Iodoanisole | 3-((4-Methoxyphenyl)thio)propanoic acid | 88 |
| 4 | 4-Iodochlorobenzene | 3-((4-Chlorophenyl)thio)propanoic acid | 78 |
| 5 | 4-Iodobenzonitrile | 3-((4-Cyanophenyl)thio)propanoic acid | 75 |
| 6 | Methyl 4-iodobenzoate | 3-((4-(Methoxycarbonyl)phenyl)thio)propanoic acid | 82 |
| 7 | 1-Iodonaphthalene | 3-(Naphthalen-1-ylthio)propanoic acid | 92 |
Detailed Experimental Protocols
General Procedure for the Synthesis of 3-(Arylthio)propanoic Acids: [1][3]
Materials:
-
Aryl iodide (100 mmol)
-
3-Mercaptopropionic acid (3-MPA) (100 mmol, 8.7 mL)
-
Copper(I) oxide (Cu₂O) (50 mmol, 7.15 g)
-
Absolute pyridine (80 mL)
-
Hydrochloric acid (10% aqueous solution)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (100 mmol), 3-mercaptopropionic acid (100 mmol), and copper(I) oxide (50 mmol).
-
Add absolute pyridine (80 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 6 hours with vigorous stirring.
-
After 6 hours, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of 10% aqueous hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with saturated brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Proposed Catalytic Cycle
The precise mechanism for this copper-catalyzed C-S bond formation is not definitively established but is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.
Caption: A plausible catalytic cycle for the copper-catalyzed C-S cross-coupling reaction.
Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The provided protocols are based on published literature and may require optimization for specific substrates and scales.
References
Application Notes and Protocols: Michael Addition of Thiophenol to Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, or conjugate addition, of thiols to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of carbon-sulfur bonds with high atom economy. This reaction is particularly valuable in the synthesis of β-thio-substituted carbonyl compounds, which are important intermediates in the preparation of pharmaceuticals and other biologically active molecules. This document provides detailed protocols for the Michael addition of thiophenol to acrylic acid to synthesize 3-(phenylthio)propanoic acid, a versatile building block. Three common methodologies are presented: a catalyst-free approach, a base-catalyzed method using triethylamine, and a highly efficient phosphine-catalyzed protocol.
Reaction Scheme
Figure 1. General reaction scheme for the Michael addition of thiophenol to acrylic acid.
Data Presentation
The following table summarizes the typical performance of each protocol for the synthesis of this compound. The data is compiled from various literature sources and represents expected outcomes under the specified conditions.[1]
| Protocol | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| 1 | None | N/A | Neat or Water | Room Temperature | 12 - 24 h | 85 - 95 |
| 2 | Triethylamine (TEA) | 10 - 20 | Dichloromethane (DCM) | Room Temperature | 4 - 8 h | 90 - 98 |
| 3 | Tris(2-carboxyethyl)phosphine (TCEP) | 1 - 5 | Water (pH 7-8) | Room Temperature | < 1 h | > 95 |
Experimental Protocols
Protocol 1: Catalyst-Free Michael Addition
This protocol offers a simple and environmentally friendly approach, avoiding the use of catalysts and organic solvents.
Materials:
-
Thiophenol (1.0 eq)
-
Acrylic acid (1.05 eq)
-
Deionized water (optional, for solvent-based reaction)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Solvent-Free: In a round-bottom flask, combine thiophenol and acrylic acid. Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours.
-
In Water: In a round-bottom flask, suspend thiophenol and acrylic acid in deionized water. Stir the mixture vigorously at room temperature for 12-24 hours.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted acrylic acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to obtain pure this compound.
-
Protocol 2: Base-Catalyzed Michael Addition with Triethylamine
This protocol utilizes a common organic base to accelerate the reaction.
Materials:
-
Thiophenol (1.0 eq)
-
Acrylic acid (1.05 eq)
-
Triethylamine (0.1 - 0.2 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve thiophenol and acrylic acid in dichloromethane.
-
Add triethylamine dropwise to the solution while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Purification:
-
Wash the reaction mixture with dilute aqueous HCl to remove triethylamine.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Phosphine-Catalyzed Michael Addition with TCEP
This protocol employs a highly efficient phosphine catalyst, leading to rapid and high-yielding reactions, often in aqueous media.[2][3][4]
Materials:
-
Thiophenol (1.0 eq)
-
Acrylic acid (1.05 eq)
-
Tris(2-carboxyethyl)phosphine (TCEP) (0.01 - 0.05 eq)
-
Water, pH adjusted to 7-8 with a suitable base (e.g., sodium bicarbonate)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve TCEP in water and adjust the pH to 7-8.
-
Add thiophenol and acrylic acid to the aqueous solution.
-
Stir the mixture vigorously at room temperature. The reaction is typically complete in under an hour.[2]
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute HCl to protonate the product.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualizations
Reaction Mechanism
The Michael addition of thiophenol to acrylic acid can proceed through two primary catalytic pathways: a base-catalyzed mechanism and a nucleophilic phosphine-catalyzed mechanism.
Caption: Catalytic pathways for the Michael addition.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Purification of 3-(Phenylthio)propanoic Acid by Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the purification of 3-(Phenylthio)propanoic acid using vacuum distillation. This technique is suitable for removing non-volatile impurities and achieving high purity of the target compound, which is crucial for applications in research, chemical synthesis, and pharmaceutical development.
Physicochemical Properties and Distillation Parameters
A thorough understanding of the physical and chemical properties of this compound is essential for a successful purification. Key data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H10O2S | [1][2][3] |
| Molecular Weight | 182.24 g/mol | [2][4] |
| Physical Form | Solid | [4] |
| Melting Point | 53-55 °C | [3] |
| Boiling Point | 184 °C @ 10 Torr | [3] |
| Solubility | Soluble in organic solvents, insoluble in water. | [5] |
| Commercial Purity | 95% to ≥97% | [2][4] |
The boiling point of 184 °C at a reduced pressure of 10 Torr is the critical parameter for designing the vacuum distillation protocol.[3] Distillation at atmospheric pressure is not recommended due to the high boiling point, which could lead to thermal decomposition.
Potential Impurities
Impurities in this compound can originate from the starting materials or by-products of its synthesis. While specific impurities are not extensively documented in the provided literature, analogous chemical processes suggest that related substances could be present in small quantities (e.g., 0.05-0.15%).[6] Non-volatile impurities, such as salts or colored polymeric materials, are effectively removed by vacuum distillation.
Experimental Workflow for Vacuum Distillation
The following diagram outlines the key steps in the purification of this compound by vacuum distillation.
Figure 1. Experimental workflow for the vacuum distillation of this compound.
Detailed Experimental Protocol
This protocol details the step-by-step procedure for the vacuum distillation of this compound.
4.1. Materials and Equipment
-
Reagents:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Dry ice and acetone or isopropanol for cold trap
-
-
Equipment:
-
Round-bottom flask (distillation flask)
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump capable of reaching ≤ 10 Torr
-
Vacuum gauge (e.g., McLeod or Pirani gauge)
-
Cold trap
-
Laboratory stand, clamps, and tubing
-
4.2. Procedure
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Place the crude this compound into the round-bottom distillation flask. Do not fill the flask to more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assemble the vacuum distillation apparatus as shown in standard laboratory manuals. Ensure all joints are properly sealed with vacuum grease.
-
Place the cold trap between the distillation apparatus and the vacuum pump, and fill it with a slurry of dry ice and acetone or isopropanol.
-
-
Distillation:
-
Turn on the vacuum pump and slowly evacuate the system.
-
Monitor the pressure using the vacuum gauge until a stable pressure of approximately 10 Torr is achieved.
-
Once the desired vacuum is stable, begin to gently heat the distillation flask using the heating mantle. If using a magnetic stirrer, start the stirring.
-
Increase the temperature gradually. The solid this compound will first melt (m.p. 53-55 °C) and then begin to boil.
-
Monitor the temperature at the distillation head. The vapor temperature should stabilize around 184 °C as the product distills.
-
It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
-
Change the receiving flask to collect the main fraction of purified this compound. The distillate should be a colorless to pale yellow liquid that will solidify upon cooling.
-
Continue the distillation until most of the material has distilled over, leaving a small amount of residue in the distillation flask. Do not distill to dryness to avoid the risk of charring or decomposition of the residue.
-
-
Post-Distillation:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down to room temperature under vacuum.
-
Once cooled, slowly and carefully vent the system to atmospheric pressure.
-
Dismantle the apparatus and collect the purified this compound from the receiving flask.
-
The purified product can be characterized by techniques such as melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.
-
4.3. Safety Precautions
-
Conduct the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be cautious when working with glassware under vacuum, as implosion can occur. Inspect glassware for cracks or defects before use.
-
Handle dry ice and cryogenic mixtures with appropriate insulating gloves.
Alternative Purification Methods
While vacuum distillation is highly effective, other purification techniques can be considered depending on the nature of the impurities.
-
Recrystallization: If the impurities have significantly different solubilities from this compound, recrystallization from a suitable solvent could be an effective purification method.
-
Acid-Base Extraction: For the removal of neutral or basic impurities, an acid-base extraction can be performed. The crude acid can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate), washed with an organic solvent to remove impurities, and then re-precipitated by acidification.[7]
The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity of the this compound. For achieving high purity by removing non-volatile contaminants, vacuum distillation remains a preferred and robust method.
References
- 1. pschemicals.com [pschemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-(PHENYLSULFANYL)PROPANOIC ACID | 5219-65-8 [amp.chemicalbook.com]
- 4. This compound | 5219-65-8 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of 3-(Phenylthio)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-(Phenylthio)propanoic acid via recrystallization. The following procedures are based on established laboratory techniques and available data on the compound's properties.
Introduction
This compound is a solid compound at room temperature.[1] Recrystallization is a fundamental technique for the purification of such solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor. For this compound, ethanol has been identified as a suitable solvent for recrystallization, yielding white crystals.[2]
Data Presentation
The table below summarizes the key physical and chemical properties of this compound relevant to its purification by recrystallization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂S | [1] |
| Molecular Weight | 182.24 g/mol | [1] |
| Appearance | White solid/crystals | [2] |
| Melting Point | 60-61 °C | [2] |
| Purity (Commercial) | 95% | [1] |
| Recrystallization Solvent | Ethanol | [2] |
Experimental Protocol: Recrystallization of this compound
This protocol details the single-solvent recrystallization of this compound using ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Glass funnel
-
Filter paper
-
Buchner funnel and filtration flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size.
-
Add a magnetic stir bar to the flask.
-
In a separate beaker or flask, heat the ethanol on a hot plate.
-
Add a small portion of the hot ethanol to the flask containing the crude solid.
-
Heat the mixture on the hot plate with gentle stirring until the solvent boils.
-
Continue to add small portions of the hot ethanol until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Place a piece of fluted filter paper in a glass funnel and preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate.
-
Pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed quickly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for approximately 15-20 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Set up a vacuum filtration apparatus using a Buchner funnel and a filtration flask.
-
Place a piece of filter paper in the Buchner funnel and wet it with a small amount of cold ethanol.
-
Turn on the vacuum and swirl the crystallized mixture to create a slurry.
-
Pour the slurry into the Buchner funnel to collect the crystals.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor containing impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a clean, pre-weighed watch glass and allow them to air dry completely. Alternatively, the crystals can be dried in a desiccator.
-
-
Analysis:
-
Once the crystals are completely dry, determine the final weight and calculate the percent yield.
-
Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (60-61 °C) indicates a high degree of purity.[2]
-
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process for this compound.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the NMR Analysis of 3-(Phenylthio)propanoic Acid
FOR IMMEDIATE RELEASE
[City, State] – [Date] – These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-(Phenylthio)propanoic acid. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and require a thorough understanding of its structural characterization by NMR spectroscopy. The protocols outlined below provide a standardized methodology for sample preparation and data acquisition.
Introduction
This compound is a sulfur-containing carboxylic acid of interest in various fields of chemical research. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this compound. This document presents the predicted ¹H and ¹³C NMR spectral data, a detailed experimental protocol for its analysis, and visual aids to facilitate understanding.
Predicted NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following data has been generated using reputable NMR prediction software. These values provide a strong reference for the expected chemical shifts.
¹H NMR (Predicted)
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 | Broad Singlet | 1H | -COOH |
| ~7.4 - 7.2 | Multiplet | 5H | Phenyl-H |
| ~3.2 | Triplet | 2H | -S-CH₂- |
| ~2.8 | Triplet | 2H | -CH₂-COOH |
¹³C NMR (Predicted)
Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~178 | -COOH |
| ~135 | Phenyl-C (ipso) |
| ~130 | Phenyl-C (para) |
| ~129 | Phenyl-C (ortho/meta) |
| ~127 | Phenyl-C (ortho/meta) |
| ~35 | -CH₂-COOH |
| ~32 | -S-CH₂- |
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrument Parameters
Spectrometer: 400 MHz NMR Spectrometer
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 - 5.0 seconds
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 seconds
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: 0 to 200 ppm
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.
-
Phase Correction: Manually or automatically phase correct the spectra to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
Visual Representations
To aid in the understanding of the molecular structure and its NMR analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
These application notes provide a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. The provided predicted data and detailed protocols will enable researchers to confidently acquire and interpret NMR spectra for this compound, ensuring accurate structural verification and quality control in their research and development endeavors.
Application Note: Mass Spectrometry Fragmentation Analysis of 3-(Phenylthio)propanoic Acid
Abstract
This application note details the predicted mass spectrometry fragmentation pattern of 3-(Phenylthio)propanoic acid, a compound of interest in drug development and materials science. Understanding the fragmentation behavior is crucial for its identification and characterization in complex matrices. Based on established fragmentation rules for carboxylic acids and thioethers, we propose the primary fragmentation pathways and characteristic ions observable under electron ionization (EI) mass spectrometry. This document provides a detailed experimental protocol for its analysis and serves as a guide for researchers in the field.
Introduction
This compound is a sulfur-containing carboxylic acid. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, providing a "fingerprint" for compound identification. The fragmentation of this compound is expected to be directed by its two main functional groups: the carboxylic acid and the phenylthio ether. General fragmentation pathways for carboxylic acids include the loss of the hydroxyl radical, the entire carboxyl group, and McLafferty rearrangements.[1][2][3][4][5] Thioethers typically undergo cleavage at the C-S bond.[6][7][8] This note outlines the expected fragmentation based on these principles.
Predicted Fragmentation Pathways
The molecular ion of this compound (C₉H₁₀O₂S) has a molecular weight of 182.24 g/mol . Upon electron ionization, the molecular ion ([M]⁺˙ at m/z 182) is expected to undergo several key fragmentation reactions:
-
Alpha-Cleavage of the Carboxylic Acid: Loss of the hydroxyl radical (•OH) to form an acylium ion at m/z 165.[3][4][5] A subsequent loss of carbon monoxide (CO) from this ion could lead to a fragment at m/z 137.
-
Loss of the Carboxyl Group: Cleavage of the bond between the carbonyl carbon and the adjacent carbon can result in the loss of the entire carboxyl group (•COOH), leading to a fragment at m/z 137.[2][3][5]
-
McLafferty Rearrangement: The presence of a γ-hydrogen allows for a McLafferty rearrangement, a characteristic fragmentation of carboxylic acids.[1][2][3] This would involve the transfer of a hydrogen from the γ-carbon to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule, resulting in a radical cation at m/z 154.
-
Cleavage of the Carbon-Sulfur Bond: Fragmentation at the C-S bond is a common pathway for thioethers.[6][8] This can occur in two ways:
-
Formation of the phenylthio cation ([C₆H₅S]⁺) at m/z 109.
-
Formation of the propanoic acid cation ([CH₂CH₂COOH]⁺) at m/z 73.
-
-
Benzylic-type Cleavage: Cleavage of the bond between the sulfur and the propanoic acid chain can lead to the formation of a stable thiophenol radical cation ([C₆H₅SH]⁺˙) at m/z 110 through hydrogen rearrangement.
These predicted fragmentation pathways are summarized in the diagram and table below.
Experimental Protocol
This protocol describes a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity; therefore, derivatization to a more volatile ester (e.g., methyl ester) is often recommended.[9]
1. Sample Preparation (Methyl Ester Derivatization)
-
Dissolve approximately 1 mg of this compound in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Heat the mixture at 60°C for 1 hour.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl 3-(phenylthio)propanoate with 2 x 1 mL of dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the sample under a gentle stream of nitrogen before GC-MS analysis.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Mode: Split (10:1)
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
3. Data Analysis
Acquired mass spectra should be analyzed for the presence of the molecular ion and the characteristic fragment ions detailed in this application note. Comparison of the obtained spectrum with a library database (if available) can aid in confirmation.
Data Presentation
The predicted key fragment ions for this compound are summarized in the table below.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 182 | [M]⁺˙ | [C₉H₁₀O₂S]⁺˙ | Molecular Ion |
| 165 | [M - •OH]⁺ | [C₉H₉O S]⁺ | Loss of hydroxyl radical |
| 154 | [M - C₂H₄]⁺˙ | [C₇H₆O₂S]⁺˙ | McLafferty Rearrangement |
| 137 | [M - •COOH]⁺ | [C₈H₉S]⁺ | Loss of carboxyl group |
| 110 | [C₆H₅SH]⁺˙ | [C₆H₆S]⁺˙ | Thiophenol radical cation |
| 109 | [C₆H₅S]⁺ | [C₆H₅S]⁺ | Phenylthio cation |
| 73 | [CH₂CH₂COOH]⁺ | [C₃H₅O₂]⁺ | Propanoic acid fragment |
Visualization of Fragmentation Pathway
Caption: Proposed EI fragmentation pathway of this compound.
Conclusion
This application note provides a detailed prediction of the mass spectrometric fragmentation pattern of this compound based on established chemical principles. The outlined experimental protocol offers a starting point for the analysis of this compound and similar structures. The provided data and diagrams serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development for the identification and structural elucidation of this compound.
References
- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 3. GCMS Section 6.12 [people.whitman.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(Phenylthio)propanoic Acid as a Versatile Building Block in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Phenylthio)propanoic acid is a valuable bifunctional molecule that serves as a versatile starting material in the synthesis of a diverse array of bioactive compounds. Its structure, featuring a carboxylic acid and a phenylthio group, allows for a wide range of chemical modifications, making it an attractive scaffold for generating novel chemical entities with potential therapeutic applications. This document provides an overview of the applications of this compound in drug discovery, focusing on its use in the development of anticancer, anti-inflammatory, and neurological agents. Detailed experimental protocols and data are provided to facilitate further research and development in this area.
I. Anticancer Applications: Targeting Integrin αvβ3, SIRT2, and EGFR
Derivatives of this compound have shown significant promise as anticancer agents by targeting key proteins and signaling pathways involved in tumor growth, proliferation, and metastasis.
A. Integrin αvβ3 Antagonists
Application Note: 3-Phenylthio-3-nicotinyl propionic acid derivatives have been identified as potent antagonists of the integrin αvβ3. Integrin αvβ3 is overexpressed on the surface of various tumor cells and activated endothelial cells, where it plays a crucial role in angiogenesis, tumor invasion, and metastasis. Antagonizing this integrin can inhibit these processes, making it a compelling target for cancer therapy. Solid-phase synthesis has enabled the rapid generation of a library of these compounds, leading to the identification of derivatives with nanomolar activity. These compounds efficiently inhibit cell adhesion mediated by vitronectin, a ligand for integrin αvβ3.
Quantitative Data:
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |
| 13c | 3-phenylthio-3-nicotinyl propionic acid derivative | Integrin αvβ3 | Biochemical Assay | Nanomolar activity reported | [1] |
| Reference | Phenylpiperazine-based derivative | Integrin αvβ3 | Receptor Binding | 0.055 | [2] |
| Reference | 3-(3-(Carbamoyl)benzamido)-3-(4-methoxyphenyl)propanoic acid | Integrin αIIbβ3 | Inhibition Assay | 0.8 | |
| Reference | Cilengitide | Integrin αvβ3/αvβ5 | Cell Adhesion | - |
Experimental Protocols:
Protocol 1: Solid-Phase Synthesis of 3-Phenylthio-3-nicotinyl Propionic Acid Derivatives
This protocol describes a general method for the solid-phase synthesis of a library of 3-phenylthio-3-nicotinyl propionic acid derivatives.
-
Resin Preparation: Swell a suitable resin (e.g., Wang resin) in dichloromethane (DCM).
-
Fmoc Protection: Protect the amino group of an amino acid with Fmoc-Cl.
-
Resin Loading: Couple the Fmoc-protected amino acid to the resin using a coupling agent like DIC/DMAP.
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Coupling of Nicotinic Acid: Couple nicotinic acid to the free amine on the resin-bound amino acid using HBTU/HOBt/DIPEA.
-
Michael Addition: React the resin-bound intermediate with a substituted thiophenol in the presence of a base (e.g., DBU) to introduce the phenylthio group.
-
Cleavage: Cleave the final compound from the resin using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the crude product by preparative HPLC.
Protocol 2: Integrin αvβ3 Cell Adhesion Assay
This protocol outlines a method to evaluate the ability of synthesized compounds to inhibit cell adhesion mediated by integrin αvβ3.
-
Plate Coating: Coat 96-well plates with vitronectin and block with BSA.
-
Cell Seeding: Seed cells known to express integrin αvβ3 (e.g., M21 human melanoma cells) onto the coated plates in the presence of various concentrations of the test compounds.
-
Incubation: Incubate the plates to allow for cell adhesion.
-
Washing: Wash the plates to remove non-adherent cells.
-
Staining: Stain the adherent cells with a suitable dye (e.g., crystal violet).
-
Quantification: Solubilize the dye and measure the absorbance at a specific wavelength to quantify the number of adherent cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell adhesion.
Signaling Pathway:
Caption: Integrin αvβ3 signaling pathway and its inhibition.
B. SIRT2 and EGFR Inhibitors
Application Note: 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have emerged as a promising class of anticancer agents, demonstrating significant antiproliferative activity against lung cancer cell lines.[3] Structure-activity relationship (SAR) studies have revealed that the presence of an oxime moiety enhances the cytotoxic effects of these compounds.[3] In silico studies suggest that these derivatives may exert their anticancer effects by interacting with Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer cell proliferation, survival, and drug resistance.[3]
Quantitative Data:
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 21 | Oxime derivative | A549 | 5.42 | [3] |
| 22 | Oxime derivative | A549 | 2.47 | [3] |
| Cisplatin | (Reference) | A549 | >10 | [3] |
Experimental Protocols:
Protocol 3: Synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives
This protocol describes the synthesis of the core scaffold and its subsequent modification.
-
Synthesis of the Thiazole Core: React 3-[1-(4-acetylphenyl)thioureido]propanoic acid with a 4-substituted phenacyl bromide in methanol to yield the corresponding thiazole hydrobromide salt.[4]
-
Formation of Oximes: Condense the acetylphenyl group of the thiazole derivative with hydroxylamine hydrochloride in the presence of sodium acetate to form the oxime.[3]
-
Further Modifications: The carboxylic acid can be esterified or converted to a carbohydrazide for further SAR studies.[3]
Protocol 4: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Signaling Pathways:
Caption: Inhibition of EGFR and SIRT2 signaling pathways.
II. Anti-inflammatory and Analgesic Applications
Arylpropionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound serves as a key building block for the synthesis of novel compounds with potential anti-inflammatory and analgesic properties.
Application Note: The addition of mercaptobenzene to cinnamic acids yields 3-phenyl-3-phenylthiopropionic acids, which can be further converted to amides and amines. Some of these derivatives have shown significant biological activity, including analgesic and anticonvulsant effects.[5]
Quantitative Data:
| Compound ID | Test Model | Endpoint | ED50 (mg/kg) | Reference |
| Amide Derivative 1 | Hot Plate Test (Analgesia) | Increased latency | Data to be determined | |
| Amide Derivative 2 | MES Test (Anticonvulsant) | Protection from seizure | Data to be determined | |
| Reference Drug (e.g., Ibuprofen) | Hot Plate Test (Analgesia) | Increased latency | Known value | |
| Reference Drug (e.g., Phenytoin) | MES Test (Anticonvulsant) | Protection from seizure | Known value |
Experimental Protocols:
Protocol 5: Synthesis of 3-Phenyl-3-phenylthiopropionic Acid Amides
-
Michael Addition: React a substituted cinnamic acid with thiophenol in the presence of a base to yield the corresponding 3-phenyl-3-phenylthiopropionic acid.[5]
-
Amide Formation: Convert the carboxylic acid to an amide by reacting it with an appropriate amine using a coupling agent (e.g., DCC, EDC).
Protocol 6: Hot Plate Test for Analgesic Activity
This protocol is a standard method for assessing central analgesic activity.
-
Animal Acclimatization: Acclimatize mice or rats to the testing environment.
-
Baseline Measurement: Determine the baseline reaction time of each animal on a hot plate maintained at a constant temperature (e.g., 55°C). The reaction time is the time taken for the animal to show signs of discomfort (e.g., licking paws, jumping).
-
Compound Administration: Administer the test compound or vehicle control to the animals (e.g., intraperitoneally).
-
Post-treatment Measurement: Measure the reaction time at various time points after compound administration.
-
Data Analysis: Calculate the percentage of maximal possible effect (% MPE) and determine the ED50 value.
Protocol 7: Maximal Electroshock (MES) Seizure Test for Anticonvulsant Activity
This is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Place corneal electrodes on mice or rats.
-
Compound Administration: Administer the test compound or vehicle control.
-
Electroshock Application: After a predetermined time, deliver a short electrical stimulus through the corneal electrodes to induce a seizure.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension and calculate the ED50 value.
Experimental Workflow:
References
- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The dual role of sirtuins in cancer: biological functions and implications [frontiersin.org]
- 5. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-(Phenylthio)propanoic Acid in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Phenylthio)propanoic acid is a sulfur-containing carboxylic acid with a structure that presents potential for derivatization into various biologically active molecules. While direct applications in commercially available agrochemicals are not extensively documented in publicly available literature, its core moieties—the thioether linkage and the propanoic acid backbone—are present in numerous compounds exhibiting fungicidal, herbicidal, and plant growth-regulating properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound itself and its potential derivatization into agrochemically relevant compounds, based on analogous structures and patented synthetic methodologies.
Introduction: The Role of Thioether and Propanoic Acid Moieties in Agrochemicals
The thioether linkage is a key functional group in a variety of bioactive molecules, contributing to their metabolic stability and binding affinity to target enzymes. In the context of agrochemicals, thioether-containing compounds have been developed as herbicides and fungicides. The propanoic acid moiety, a classic pharmacophore, is found in a range of non-steroidal anti-inflammatory drugs (NSAIDs) and has also been incorporated into plant growth regulators and herbicides. The combination of these two functionalities in this compound makes it an interesting, albeit under-explored, scaffold for the synthesis of novel agrochemicals.
This document will explore potential synthetic pathways and applications based on established chemistries for related compounds.
Synthesis of this compound
The parent compound can be synthesized through several methods. One common and efficient method is the copper-catalyzed reaction of an aryl iodide with 3-mercaptopropionic acid.
Experimental Protocol: Synthesis of 3-(Arylthio)propionic Acids
This protocol is adapted from the synthesis of 3-(arylthio)propionic acids from nonactivated aryl iodides.
Materials:
-
Aryl iodide (e.g., Iodobenzene)
-
3-Mercaptopropionic acid
-
Copper(I) oxide (Cu₂O)
-
Pyridine
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl iodide (1.0 eq), 3-mercaptopropionic acid (1.2 eq), and copper(I) oxide (0.1 eq).
-
Add pyridine as the solvent (sufficient to dissolve the reactants).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 1 M hydrochloric acid.
-
Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Potential Agrochemical Applications and Derivative Synthesis
While no direct commercial agrochemical is synthesized from this compound, its structure lends itself to the synthesis of derivatives with potential herbicidal, fungicidal, or plant growth-regulating activities.
Plant Growth Regulators
Derivatives of 3-aminopropanoic acid have shown activity as plant growth regulators. A plausible synthetic route could involve the amination of the phenyl ring of this compound, followed by further derivatization. A more direct analogy can be drawn from the synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives, which have demonstrated effects on rapeseed growth.
Hypothetical Application Note:
-
Objective: To synthesize a novel plant growth regulator by modifying the this compound scaffold.
-
Approach: Convert the carboxylic acid to an amide or ester, and perform electrophilic substitution on the phenyl ring to introduce functional groups known to impart plant growth-regulating activity.
Experimental Protocol: Amide Formation (General)
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or THF) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2-3 hours at room temperature.
-
Amidation: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent. Cool to 0 °C and add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water, and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the amide.
Data on Related Plant Growth Regulators
The following data is for 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a structural analog, on rapeseed.[1]
| Concentration (mg/L) | Rapeseed Oil Content ( kg/t ) | Protein Content (mg/100g) |
| Control | Not specified | 15.9 |
| 75 | 334 | 31.2 |
Herbicidal Derivatives
Many commercial herbicides contain a thioether linkage. For example, derivatives of α-trifluorothioanisole have shown potent herbicidal activity. A possible synthetic route could involve the conversion of the carboxylic acid group of this compound into other functional groups, or modification of the phenyl ring.
Hypothetical Application Note:
-
Objective: To explore the herbicidal potential of this compound derivatives.
-
Approach: Synthesize a series of esters and amides of this compound with various substituted aromatic and heterocyclic moieties. Screen these derivatives for pre- and post-emergent herbicidal activity against common weeds.
Signaling Pathway for Auxin-Mimic Herbicides
Many herbicides act by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually death. The propanoic acid moiety is a common feature in such herbicides.
Caption: Disruption of the auxin signaling pathway by mimic herbicides.
Fungicidal Derivatives
The thioether moiety is present in several classes of fungicides. The synthesis of novel fungicidal compounds could be explored by creating derivatives of this compound, for instance, by forming amides with fungicidally active amine fragments.
Hypothetical Application Note:
-
Objective: To synthesize and evaluate novel fungicides based on the this compound scaffold.
-
Approach: Utilize the general amidation protocol described above to couple this compound with various aminothiazoles, aminopyridines, or other nitrogen-containing heterocycles known to be present in commercial fungicides.
Data on Related Fungicides
The following data is for novel N-(thiophen-2-yl) nicotinamide derivatives, highlighting the potency of compounds with related functionalities against cucumber downy mildew (CDM).[2]
| Compound | EC₅₀ against CDM (mg/L) |
| Derivative 4a | 4.69 |
| Derivative 4f | 1.96 |
| Diflumetorim (Commercial) | 21.44 |
| Flumorph (Commercial) | 7.55 |
Conclusion
This compound represents a versatile, yet underexploited, starting material for the synthesis of potential agrochemicals. While direct evidence of its use in commercial products is scarce, the structural motifs it contains are of significant interest in the fields of herbicides, fungicides, and plant growth regulators. The protocols and data presented herein, based on analogous compounds, provide a solid foundation for researchers to explore the derivatization of this compound and to evaluate the resulting compounds for agrochemical applications. Further research into the structure-activity relationships of its derivatives could lead to the discovery of novel and effective crop protection agents.
References
Application Notes and Protocols: Synthesis of Bioactive Thiazole Derivatives from Propanoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive thiazole derivatives originating from propanoic acid precursors. The methodologies described herein, primarily centered around the Hantzsch thiazole synthesis, offer a robust framework for the generation of diverse thiazole compounds with potential therapeutic applications. This document includes experimental procedures, quantitative biological activity data, and visual representations of the synthetic workflow and a key signaling pathway implicated in the anticancer activity of these derivatives.
Introduction
Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The incorporation of a propanoic acid moiety into the thiazole scaffold can enhance the pharmacological profile of these molecules. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing compound, remains a cornerstone for constructing the thiazole ring.[4] This document outlines the synthesis of various bioactive thiazole derivatives from propanoic acid-derived starting materials and summarizes their biological evaluation.
Data Presentation: Bioactivity of Thiazole Propanoic Acid Derivatives
The following tables summarize the quantitative data for the biological activity of synthesized thiazole derivatives. Table 1 focuses on the anticancer activity, presenting 50% inhibitory concentration (IC₅₀) values against various cancer cell lines. Table 2 details the antimicrobial activity, providing minimum inhibitory concentration (MIC) values against different microbial strains.
Table 1: Anticancer Activity of Thiazole Propanoic Acid Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4c | 2-Hydrazinyl-thiazole-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| 4a | 2-Hydrazinyl-thiazole-4(5H)-one | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | ||
| 11d | Coumarin-Thiazole Hybrid | A549 (Lung) | Not specified | Not specified | Not specified |
| 11f | Coumarin-Thiazole Hybrid | A549 (Lung) | Not specified | Not specified | Not specified |
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime | A549 (Lung) | 5.42 | Cisplatin | Not specified |
| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime | A549 (Lung) | 2.47 | Cisplatin | Not specified |
Data compiled from multiple sources.[5][6][7]
Table 2: Antimicrobial Activity of Thiazole Propanoic Acid Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| T2-T4 | (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans (clinical isolates) | 0.008–7.81 | Nystatin | Similar activity |
| T7 | (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans (clinical isolates) | 0.48–7.81 | Nystatin | Similar activity |
| 14-16 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Methicillin-resistant Staphylococcus aureus (MRSA) | 1–8 | Not specified | Not specified |
| Vancomycin-resistant Enterococcus faecalis | 0.5–2 | Not specified | Not specified | ||
| Gram-negative pathogens | 8–64 | Not specified | Not specified | ||
| Drug-resistant Candida species | 8–64 | Not specified | Not specified |
Data compiled from multiple sources.[8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative bioactive thiazole derivatives from propanoic acid precursors.
Protocol 1: Synthesis of 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic Acid[4]
This protocol describes the synthesis of a thiazolone derivative via the Hantzsch reaction.
Materials:
-
N-phenyl-N-thiocarbamoyl-β-alanine
-
Monochloroacetic acid
-
Sodium carbonate
-
Acetic acid
-
Water
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve N-phenyl-N-thiocarbamoyl-β-alanine in water containing sodium carbonate.
-
Add monochloroacetic acid to the solution.
-
Heat the reaction mixture to boiling temperature and maintain for 5 hours. Alternatively, the reaction can be carried out in acetic acid or DMF at 90–100 °C, or in ethanol at its boiling temperature. The best yields are typically obtained in water with sodium carbonate.[4]
-
After cooling, acidify the reaction mixture to pH 6 with acetic acid.
-
The resulting precipitate is the desired product, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid.
-
Filter the precipitate, wash with water, and dry.
Protocol 2: Synthesis of 2-[2-(4-Hydroxy-3-substituted benzylidene)hydrazinyl]-thiazole-4(5H)-one Derivatives[5]
This protocol details the synthesis of hydrazone derivatives of thiazolones, which have shown significant anticancer activity.
Materials:
-
Thiosemicarbazide
-
Substituted 4-hydroxybenzaldehyde
-
Ethyl chloroacetate
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of Thiosemicarbazones: Reflux a mixture of a substituted 4-hydroxybenzaldehyde and thiosemicarbazide in ethanol to yield the corresponding thiosemicarbazone.
-
Synthesis of Thiazole-4(5H)-one: A mixture of the synthesized thiosemicarbazone, ethyl chloroacetate, and fused sodium acetate in absolute ethanol is refluxed for several hours.
-
Upon cooling, the solid product that separates is filtered, washed with water, and recrystallized from an appropriate solvent to give the pure 2-[2-(4-hydroxy-3-substituted benzylidene)hydrazinyl]-thiazole-4(5H)-one derivative.
Protocol 3: General Procedure for Antimicrobial and Antifungal Activity Screening (Broth Microdilution Method)[8]
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized thiazole derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standardized microbial inoculum
-
Incubator
Procedure:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium directly in the 96-well microtiter plates.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only). A reference antimicrobial/antifungal drug should also be tested under the same conditions.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate the synthetic workflow and a key signaling pathway associated with the bioactivity of these thiazole derivatives.
Caption: General workflow for the synthesis and evaluation of bioactive thiazole derivatives.
Caption: PI3K/Akt/mTOR signaling pathway, a potential target for anticancer thiazole derivatives.
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action … [ouci.dntb.gov.ua]
- 5. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-(Phenylthio)propanoic Acid Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
3-(Phenylthio)propanoic acid is a compound of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for various stages of drug development, including pharmacokinetic studies, impurity profiling, and quality control of active pharmaceutical ingredients (APIs). This application note describes a robust and reliable RP-HPLC method for the quantitative analysis of this compound. The method utilizes a C18 stationary phase with UV detection, providing a straightforward and reproducible approach for researchers, scientists, and drug development professionals.
Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column, which is a common choice for the analysis of moderately polar to nonpolar compounds. The mobile phase consists of a mixture of an acidic aqueous buffer and an organic modifier. The acidic conditions ensure that the carboxylic acid group of this compound is protonated, leading to enhanced retention on the nonpolar stationary phase.
Method Validation
The analytical method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following tables summarize the quantitative performance of the HPLC method for this compound.
Table 1: Chromatographic Parameters
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank and placebo |
Experimental Protocol
This section provides a detailed protocol for the quantification of this compound using the developed HPLC method.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile:0.1% Phosphoric Acid in Water, 50:50, v/v):
-
Prepare 0.1% phosphoric acid in water by adding 1 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain the desired concentrations for the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
3. HPLC System Setup and Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or contamination.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Troubleshooting & Optimization
How to minimize byproducts in 3-(Phenylthio)propanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts during the synthesis of 3-(Phenylthio)propanoic acid.
Troubleshooting Guide
Q1: My reaction is producing a significant amount of a white, crystalline solid that is insoluble in the reaction mixture. What is it and how can I prevent its formation?
A1: This byproduct is likely diphenyl disulfide. It forms from the oxidation of the starting material, thiophenol, especially in the presence of oxygen.
Root Cause Analysis:
-
Presence of Oxygen: Thiophenol is readily oxidized to diphenyl disulfide by atmospheric oxygen.
-
Basic Conditions: The thiolate anion, formed under basic conditions, is even more susceptible to oxidation.
-
Metal Catalysis: Trace metal ions in the reaction mixture can catalyze the oxidation.
Troubleshooting Steps & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To exclude oxygen from the reaction environment. |
| Solvent | Degas all solvents prior to use. | To remove dissolved oxygen. |
| pH Control | Maintain a pH between 6.5 and 7.5.[1] | At this pH, the Michael addition is still efficient, but the rate of thiolate oxidation is reduced.[1] |
| Additives | Add a chelating agent like EDTA (1-5 mM).[1] | To sequester metal ions that can catalyze oxidation.[1] |
| Reducing Agents | In cases of persistent disulfide formation, a small amount of a reducing agent like TCEP or DTT can be added. | To reduce any formed disulfide back to the thiol. |
Q2: I am observing byproducts that correspond to the addition of my catalyst to the acrylic acid. How can I avoid this?
A2: This is a common issue when using nucleophilic catalysts such as phosphines (e.g., DMPP) or amines (e.g., DMAP, DBU).[2][3]
Root Cause Analysis:
-
High Catalyst Concentration: Using a stoichiometric or high concentration of a nucleophilic catalyst increases the probability of its addition to the Michael acceptor.[2][4]
-
Catalyst Reactivity: Some catalysts are inherently more nucleophilic and prone to this side reaction.
Troubleshooting Steps & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Use the lowest effective catalyst concentration (typically 1-5 mol%). | To ensure the catalyst functions catalytically and does not act as a stoichiometric reagent.[2][4] |
| Catalyst Choice | Consider using a non-nucleophilic base catalyst if catalyst addition is a persistent issue. | To promote the reaction through deprotonation of the thiol without direct addition to the acrylate. |
| Reaction Monitoring | Monitor the reaction closely and stop it once the starting materials are consumed. | To prevent prolonged exposure of the product and catalyst, which could lead to side reactions. |
Q3: My final product seems to be contaminated with a cyclic compound, especially after purification at elevated temperatures. What is this and how can I prevent it?
A3: The cyclic byproduct is likely thiochromen-4-one, which can form from the intramolecular cyclization of this compound under certain conditions.
Root Cause Analysis:
-
High Temperatures: Elevated temperatures, especially during workup or distillation, can promote cyclization.
-
Acidic Conditions: The presence of strong acids can catalyze the intramolecular Friedel-Crafts acylation.
Troubleshooting Steps & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a moderate reaction temperature. | To provide enough energy for the Michael addition without inducing cyclization. |
| Purification Method | Use non-thermal purification methods like column chromatography or recrystallization at low temperatures.[5][6] | To avoid thermal degradation and cyclization of the product.[5][6] |
| pH during Workup | Neutralize the reaction mixture before any steps involving heating. | To prevent acid-catalyzed cyclization. |
Frequently Asked Questions (FAQs)
Q: What are the most common byproducts in the synthesis of this compound?
A: The most frequently encountered byproducts are:
-
Diphenyl disulfide: From the oxidation of thiophenol.[7]
-
Catalyst-acrylate adducts: When using nucleophilic catalysts.[2][3]
-
Thiochromen-4-one: A cyclization product formed under harsh conditions.[5][6]
-
Unreacted starting materials: Thiophenol and acrylic acid.
Q: Which catalysts are recommended for the Michael addition of thiophenol to acrylic acid?
A: Both amine and phosphine catalysts can be effective.
-
Tertiary amines (e.g., triethylamine): Act as base catalysts to deprotonate the thiol.
-
Phosphines (e.g., DMPP, TCEP): Are highly efficient nucleophilic catalysts but must be used in low concentrations to avoid side reactions.[2][4]
Q: What is the optimal stoichiometry of reactants?
A: A slight excess of one of the reactants can be used to drive the reaction to completion. However, a large excess should be avoided to simplify purification. A common starting point is a 1:1 to 1:1.1 molar ratio of thiophenol to acrylic acid.
Q: How can I effectively purify this compound?
A:
-
Aqueous Workup: An initial extraction with a basic aqueous solution (e.g., sodium bicarbonate) will move the acidic product into the aqueous layer, leaving non-acidic impurities (like diphenyl disulfide) in the organic layer. Acidification of the aqueous layer will then precipitate the product.
-
Recrystallization: This is an effective method for removing minor impurities. Suitable solvent systems include water or mixtures of organic solvents like ethyl acetate and hexanes.
-
Column Chromatography: For high purity, silica gel chromatography can be employed.[5][6] A typical eluent system is a gradient of ethyl acetate in hexanes.[5][6]
Experimental Protocol: Synthesis of this compound
This protocol is designed to minimize byproduct formation.
Materials:
-
Thiophenol
-
Acrylic acid
-
Triethylamine (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add toluene (degassed).
-
Addition of Reactants: Add thiophenol (1.0 eq) and acrylic acid (1.05 eq) to the solvent.
-
Catalyst Addition: Add triethylamine (0.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a 5% aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers. The aqueous layer contains the sodium salt of the product. Wash the organic layer again with the bicarbonate solution.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1M HCl until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum.
-
Purification (if necessary): Recrystallize the crude product from an ethyl acetate/hexanes mixture.
Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for minimizing byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Retro-Michael Addition in Thiol Conjugations
For researchers, scientists, and drug development professionals, the stability of bioconjugates is paramount. The thiol-maleimide linkage, while widely used, can be susceptible to reversal through a retro-Michael addition, leading to payload loss and potential off-target effects. This guide provides detailed troubleshooting advice, quantitative stability data, and step-by-step protocols to help you diagnose and overcome challenges associated with retro-Michael addition in your thiol conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael addition and why is it a concern in thiol conjugations?
The retro-Michael addition is the reverse reaction of the initial thiol-maleimide conjugation.[1] The thioether bond formed between a thiol (e.g., from a cysteine residue in a protein) and a maleimide is not always permanent and can break.[1] This deconjugation is often initiated by other thiol-containing molecules present in a physiological environment, such as glutathione or albumin.[1][2][3] The released maleimide-payload can then react with these other molecules, leading to "payload migration," which can cause off-target toxicity and reduced therapeutic efficacy, a significant issue for antibody-drug conjugates (ADCs).[1][2][4]
Q2: What are the primary factors that influence the rate of the retro-Michael reaction?
Several factors critically affect the stability of the thiosuccinimide linkage and the rate of the retro-Michael reaction:
-
pH: The reaction is base-catalyzed, meaning the rate of deconjugation increases at higher pH.[1] For optimal stability post-conjugation, a neutral to slightly acidic pH (6.5-7.0) is recommended for storage.[5]
-
Temperature: Elevated temperatures accelerate the retro-Michael reaction.[1] Therefore, storing conjugates at lower temperatures (4°C or -20°C) can slow degradation.[4][5]
-
Thiol pKa: Adducts formed from thiols with a higher pKa generally exhibit greater stability and a decreased rate of thiol exchange.[1][6]
-
Maleimide Structure: The chemical structure of the maleimide, particularly substituents on the nitrogen atom, significantly influences stability. Electron-withdrawing groups on the N-substituent can increase the rate of a competing, stabilizing reaction—hydrolysis.[1][7]
Q3: What is thiosuccinimide ring hydrolysis and how does it improve conjugate stability?
Thiosuccinimide ring hydrolysis is a reaction where the cyclic imide of the maleimide portion of the conjugate opens up by reacting with water to form a stable maleamic acid thioether.[1][2] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable and permanent linkage.[1][2] While this stabilizes the conjugate, it's important to note that it creates two isomeric products.[5] This hydrolysis is accelerated at basic pH (typically 8.5-9.0).[1][2]
Q4: Are there alternatives to maleimide chemistry for thiol conjugation that avoid the retro-Michael reaction?
Yes, several alternative chemistries have been developed to form more stable linkages with thiols. These include:
-
Next-Generation Maleimides: These are designed to have enhanced stability, for example, by promoting rapid intramolecular hydrolysis after conjugation.[1][5]
-
Bromoacetamides and Iodoacetamides (Haloacetyls): These reagents react with thiols via an SN2 reaction to form a stable thioether bond, though they can sometimes exhibit cross-reactivity with other nucleophilic residues.
-
Phenyloxadiazole Sulfones: These have been shown to form conjugates with significantly greater stability in human plasma compared to their maleimide counterparts.[7]
-
Vinyl Sulfones: These also react with thiols to form stable thioether bonds.[8]
Troubleshooting Guide
This section addresses common problems encountered during and after thiol-maleimide conjugation.
| Symptom / Problem | Possible Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Low Conjugation Efficiency or Low Degree of Labeling (DOL) | 1. Incorrect pH of Reaction Buffer: The optimal pH for thiol-maleimide conjugation is 6.5-7.5.[1][9] Below this range, the thiol is not sufficiently reactive; above this range, the maleimide is prone to hydrolysis.[1][5] | 1. Optimize Reaction pH: Ensure your reaction buffer is freshly prepared and the pH is accurately measured and maintained within the 6.5-7.5 range. Use a non-nucleophilic buffer like PBS or HEPES.[1][10] |
| 2. Oxidation of Thiols: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[1] | 2. Reduce Disulfide Bonds: Before conjugation, treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it doesn't need to be removed before adding the maleimide.[1] If using DTT, it must be removed post-reduction and prior to conjugation.[1] Work with degassed buffers to minimize oxidation.[1] | |
| 3. Hydrolysis of Maleimide Reagent: Maleimide reagents are susceptible to hydrolysis in aqueous solutions, rendering them inactive.[11] | 3. Use Fresh Reagents: Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[12] | |
| 4. Insufficient Molar Excess of Maleimide: An inadequate amount of the maleimide reagent will lead to an incomplete reaction. | 4. Increase Molar Ratio: Use a 10- to 20-fold molar excess of the maleimide reagent relative to the thiol as a starting point.[1] | |
| Significant Payload Loss During In Vitro Plasma/Serum Stability Assays | 1. Retro-Michael Reaction: This is the most common cause, where the thioether bond breaks, and the payload is transferred to other thiols like albumin.[1][2] | 1. Confirm Retro-Michael Reaction: Perform a thiol-exchange stability assay (see Protocol 2) to confirm that the payload loss is due to this mechanism.[1] |
| 2. Promote Stabilizing Hydrolysis: After conjugation and purification, intentionally incubate your conjugate at a slightly basic pH (e.g., 8.5-9.0) to promote the stabilizing ring-opening hydrolysis.[1][2] Monitor this step carefully to avoid damaging the protein. | ||
| 3. Switch to a More Stable Maleimide: Re-synthesize your conjugate using a next-generation maleimide designed for enhanced stability (e.g., N-aryl maleimides).[1][13] | ||
| Appearance of New Peaks or Heterogeneity in HPLC Analysis Post-Purification | 1. Thiosuccinimide Ring Hydrolysis: The intended stabilizing hydrolysis creates two isomeric products, which may appear as new, closely eluting peaks.[5] | 1. Characterize Peaks: Use mass spectrometry (LC-MS) to confirm that the new peaks correspond to the hydrolyzed product (mass increase of 18 Da).[4] |
| 2. Retro-Michael Addition & Thiol Exchange: If the conjugate was not stored properly or is inherently unstable, new peaks could correspond to deconjugated protein and payload adducts with buffer components. | 2. Optimize Storage Conditions: Store the purified conjugate in a slightly acidic to neutral buffer (pH 6.5-7.0) at 4°C for short-term use or at -20°C/-80°C for long-term storage.[4][5] | |
| 3. Aggregation: Conjugation of hydrophobic payloads can sometimes lead to protein aggregation.[14] | 3. Analyze by Size Exclusion Chromatography (SEC): Use SEC to detect high molecular weight species indicative of aggregation.[15] If aggregation is an issue, consider optimizing the formulation with excipients or using more hydrophilic linkers.[14][15] |
Quantitative Data Summary: Stability of Thiol-Maleimide Adducts
The stability of the thiosuccinimide bond is highly dependent on the specific maleimide and thiol structures, as well as the experimental conditions. The following table summarizes key quantitative data from the literature to provide a comparative overview.
| Maleimide-Thiol Adduct | Condition | Stability Metric (Half-life, etc.) | Key Finding |
| N-Ethylmaleimide (NEM) - 4-Mercaptophenylacetic Acid | Incubated with 10 mM Glutathione (GSH), pH 7.4, 37°C | Half-life of conversion: 20-80 hours | Demonstrates the timescale of retro-Michael reaction and thiol exchange for a common N-alkyl maleimide adduct in a reducing environment.[12] |
| N-Alkyl Maleimide - Cysteine (ADC) | Incubated in thiol-containing buffer or serum at 37°C for 7 days | 35-67% deconjugation | Traditional N-alkyl maleimides used in ADCs show significant payload loss over time.[13] |
| N-Aryl Maleimide - Cysteine (ADC) | Incubated in thiol-containing buffer or serum at 37°C for 7 days | < 20% deconjugation | N-aryl maleimides form significantly more stable conjugates compared to N-alkyl maleimides under the same conditions.[13] |
| Hydrolyzed (Ring-Opened) N-Substituted Succinimide Thioethers | Not specified | Half-lives of over two years | Once the succinimide ring is hydrolyzed, the resulting product is highly stable and resistant to cleavage.[6][16] |
Detailed Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation to a Protein
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Protein with free thiol groups (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, HEPES, or Tris, pH 7.0-7.5)[1]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Maleimide Stock Solution:
-
Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1]
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Remove the unreacted maleimide and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.0).[1]
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[1]
-
Assess for aggregation using size-exclusion chromatography (SEC).
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, often with a cryoprotectant.[1]
-
Protocol 2: Assessing Conjugate Stability via Thiol Exchange Assay
This assay evaluates the susceptibility of a bioconjugate to the retro-Michael reaction in the presence of a high concentration of a competing thiol, such as glutathione (GSH).[1]
Materials:
-
Purified bioconjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Incubator at 37°C
-
Quenching solution (e.g., 0.1% formic acid or trifluoroacetic acid in acetonitrile)
-
HPLC-MS system for analysis[1]
Procedure:
-
Prepare Solutions:
-
Prepare a solution of your bioconjugate at a known concentration (e.g., 50 µM or 1 mg/mL) in PBS, pH 7.4.[1]
-
Prepare a concentrated stock solution of GSH in PBS.
-
-
Initiate the Reaction:
-
Incubate:
-
Incubate the mixture at 37°C.[1]
-
-
Time Points:
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.[1]
-
-
Quench and Analyze:
-
Immediately quench the reaction by adding the aliquot to the quenching solution. This stops the reaction and precipitates proteins if necessary.
-
Analyze the quenched sample by HPLC-MS to quantify the amount of intact conjugate remaining and identify any new products, such as the GSH-payload adduct.[1]
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time to determine the stability and calculate the half-life of your conjugate under these challenging conditions.[1]
-
Diagrams and Visualizations
To better illustrate the chemical processes and workflows, the following diagrams are provided.
Caption: Competing pathways of thiol-maleimide conjugation and instability.
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Decision tree for addressing conjugate instability.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Modification of cysteine residues by N-ethylmaleimide inhibits annexin II tetramer mediated liposome aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(Phenylthio)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Phenylthio)propanoic acid. The following information is designed to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are the Thiol-Michael addition and a copper-catalyzed cross-coupling reaction.
-
Thiol-Michael Addition: This method involves the reaction of thiophenol with acrylic acid, typically in the presence of a base or nucleophilic catalyst. It is often favored for its operational simplicity.
-
Copper-Catalyzed C-S Cross-Coupling: This route involves the reaction of an aryl halide, such as iodobenzene, with 3-mercaptopropionic acid in the presence of a copper catalyst, like copper(I) oxide (Cu₂O).
Q2: I am observing a low yield in my Thiol-Michael addition reaction. What are the potential causes and solutions?
A2: Low yields in the Thiol-Michael addition can stem from several factors. Please refer to the detailed troubleshooting guide for this synthesis route below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal catalyst choice, inappropriate solvent, and side reactions.
Q3: My copper-catalyzed reaction is not proceeding to completion. What should I investigate?
A3: Incomplete conversion in copper-catalyzed C-S coupling can be due to catalyst deactivation, impure reagents, or non-optimal reaction conditions. A comprehensive troubleshooting guide for this method is provided below to help you diagnose and address the problem.
Q4: What are common impurities I might encounter, and how can they be removed?
A4: Common impurities include unreacted starting materials (thiophenol, acrylic acid, or iodobenzene), disulfide byproducts (diphenyl disulfide), and in the case of nucleophilic catalysis in the Thiol-Michael addition, aza-Michael adducts. Purification typically involves the following steps:
-
Acid-Base Extraction: The acidic product, this compound, can be separated from neutral impurities like diphenyl disulfide and unreacted iodobenzene by extraction with an aqueous base (e.g., sodium bicarbonate solution). The product is then recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
Chromatography: Column chromatography on silica gel can be effective for separating the product from closely related impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for final purification.
Q5: How can I minimize the formation of diphenyl disulfide?
A5: Diphenyl disulfide is formed by the oxidation of thiophenol. To minimize this side reaction:
-
Degas Solvents: Remove dissolved oxygen from your reaction solvents by bubbling with an inert gas like nitrogen or argon before use.
-
Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.
-
Control pH: Maintain a pH between 6.5 and 7.5 during the reaction.[1]
-
Add Chelating Agents: The inclusion of a chelating agent such as EDTA can sequester metal ions that may catalyze the oxidation of thiols.[1]
Troubleshooting Guide: Thiol-Michael Addition of Thiophenol and Acrylic Acid
This guide addresses common issues encountered during the synthesis of this compound via the Thiol-Michael addition.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Catalyst: The chosen base or nucleophile may not be strong enough to efficiently catalyze the reaction. | - Switch to a stronger base catalyst. Tertiary amines are commonly used. - Consider using a nucleophilic catalyst like a phosphine, which can be very effective.[1][2] |
| Inappropriate Solvent: The solvent may not be optimal for stabilizing the intermediate thiolate anion. | - Use a polar aprotic solvent such as DMF or DMSO to enhance the reaction rate by stabilizing the thiolate anion. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| Product Degradation (Retro-Michael Reaction) | Reversible Reaction: The Thiol-Michael addition is a reversible reaction, and the equilibrium may shift back towards the starting materials. This is more likely at elevated temperatures and certain pH values. | - After the initial reaction, consider a post-conjugation hydrolysis step by adjusting the pH to a slightly basic range (e.g., 8.5-9.0) to promote the formation of a more stable, ring-opened product that is not susceptible to the retro-Michael reaction.[3][4] |
| Formation of Aza-Michael Adducts | Use of Amine Catalysts: When using primary or secondary amine catalysts, the amine itself can act as a nucleophile and add to the acrylic acid. | - While these byproducts can sometimes be converted to the desired product in the presence of thiolate, it is often preferable to use a tertiary amine or a non-amine catalyst to avoid this side reaction.[5] |
Troubleshooting Guide: Copper-Catalyzed Synthesis
This guide focuses on resolving issues with the copper-catalyzed synthesis of this compound from an aryl iodide and 3-mercaptopropionic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Inactivity: The copper catalyst may be oxidized or poisoned. | - Ensure you are using a high-purity copper source. - If using a Cu(I) salt, ensure it has not been oxidized to Cu(II). - Degas your solvents to remove oxygen, which can oxidize the active Cu(I) species. |
| Impure Reagents: Impurities in the starting materials or solvent can inhibit the catalyst. | - Use purified reagents and dry, high-purity solvents. | |
| Suboptimal Catalyst Loading: The amount of catalyst may be insufficient. | - Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 5 mol%) to find the optimal concentration. | |
| Incorrect Temperature: The reaction temperature may be too low for efficient catalysis or too high, leading to catalyst decomposition or side reactions. | - Optimize the reaction temperature. For the synthesis of 3-(arylthio)propionic acids using Cu₂O in pyridine, refluxing conditions have been shown to be effective. | |
| Inconsistent Results | Heterogeneous Reaction: If using a solid catalyst like Cu₂O, inconsistent stirring can lead to variable reaction rates. | - Ensure vigorous and consistent stirring throughout the reaction to maintain a good suspension of the catalyst. |
Data on Reaction Optimization
The following table summarizes data on the optimization of the copper-catalyzed synthesis of this compound.
| Entry | Cu₂O (equiv.) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 0.5 | Pyridine | 3 | 54 |
| 2 | 0.5 | Pyridine | 6 | 67 |
| 3 | 0.5 | Pyridine | 12 | 52 |
Data sourced from a study on the synthesis of 3-(Arylthio)propionic acids.
Experimental Protocols
Protocol 1: Thiol-Michael Addition
This protocol provides a general procedure for the base-catalyzed Thiol-Michael addition of thiophenol to acrylic acid.
Materials:
-
Thiophenol
-
Acrylic acid
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for work-up)
-
Sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq.) and acrylic acid (1.1 eq.) in dichloromethane.
-
Add a catalytic amount of triethylamine (e.g., 0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove the triethylamine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Copper-Catalyzed Synthesis
This protocol is for the copper-catalyzed synthesis of this compound.
Materials:
-
Iodobenzene
-
3-Mercaptopropionic acid
-
Copper(I) oxide (Cu₂O)
-
Pyridine (solvent)
-
Potassium hydrogen carbonate (for work-up)
-
Hydrochloric acid (for work-up)
Procedure:
-
To a reflux apparatus, add iodobenzene (1.0 eq.), 3-mercaptopropionic acid (1.0 eq.), and copper(I) oxide (0.5 eq.) in pyridine.
-
Heat the mixture to reflux and maintain for the optimized reaction time (e.g., 6 hours).
-
After cooling to room temperature, add 1 M potassium hydrogen carbonate solution.
-
Steam-distill any unreacted iodobenzene from the mixture.
-
Treat the residue with charcoal and stir for 5 minutes.
-
Filter the solution and acidify the filtrate to pH 1 with 6 M hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
Visualizations
Caption: Workflow for Thiol-Michael Addition Synthesis.
Caption: Workflow for Copper-Catalyzed Synthesis.
Caption: Troubleshooting Logic for Low Yield Issues.
References
- 1. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiol-Michael Addition of Thiols to Acrylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Michael addition of thiols to acrylates. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a high molecular weight polymer instead of the desired 1:1 adduct. What is the likely cause?
A1: The most probable cause is the homopolymerization of the acrylate monomer. This side reaction can be initiated by the same base or nucleophile used to catalyze the desired thiol-Michael addition. In some cases, spontaneous radical polymerization can also occur, especially with prolonged reaction times or exposure to light.
Q2: I'm observing the formation of disulfides in my reaction mixture. How can I prevent this?
A2: Disulfide formation arises from the oxidation of thiols. This is often facilitated by the presence of oxygen or metal ions in the reaction mixture. To mitigate this, it is crucial to degas all solvents and reagents, and to consider using a chelating agent like EDTA to sequester any catalytic metal ions.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.
Q3: When using a phosphine catalyst, I've noticed byproducts other than my desired product. What are these and how can I avoid them?
A3: With phosphine catalysts, a common side reaction is the addition of the phosphine itself to the acrylate, forming a phosphonium species.[2][3][4][5] This is more likely to occur when the catalyst concentration is high. To avoid this, it is important to use the phosphine at catalytic levels, typically at low mol percentages relative to the reactants.
Q4: Does the choice of catalyst (amine vs. phosphine) affect the prevalence of side reactions?
A4: Yes, the choice of catalyst can significantly influence the reaction pathway and the formation of side products. Phosphine-catalyzed reactions are often faster and more efficient than those catalyzed by amines.[6] However, as mentioned in Q3, they can lead to catalyst-related byproducts if not used in catalytic amounts. Amine catalysts can also act as nucleophiles and add to the acrylate, though this is often less prevalent than with phosphines.[7] The basicity and nucleophilicity of the chosen amine also play a role in the reaction kinetics and potential side reactions.[8][9]
Q5: How does the stoichiometry of reactants affect the outcome of the reaction?
A5: The stoichiometric ratio of thiol to acrylate is a critical parameter. An excess of the acrylate can lead to incomplete thiol conversion and a higher likelihood of acrylate homopolymerization. Conversely, a large excess of the thiol may be necessary to drive the reaction to completion but can complicate purification. For multifunctional systems, precise stoichiometric control is essential to achieve the desired degree of cross-linking and avoid insoluble gel formation.
Q6: Can the solvent choice influence the formation of side products?
A6: Yes, the solvent can impact reaction rates and the prevalence of side reactions. Polar aprotic solvents like DMSO or DMF can accelerate the thiol-Michael addition.[10] However, the choice of solvent can also affect the stability of intermediates and transition states, thereby influencing competing reaction pathways.[11][12][13][14] It is important to choose a solvent that solubilizes all reactants and is compatible with the chosen catalyst system.
Troubleshooting Guides
Issue 1: Presence of High Molecular Weight Polymer (Acrylate Homopolymerization)
Symptoms:
-
Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) shows a high molecular weight shoulder or peak in addition to the desired product.
-
The reaction mixture becomes viscous or forms an insoluble gel.
-
Nuclear magnetic resonance (NMR) spectroscopy shows a decrease in the acrylate vinyl proton signals that is not fully accounted for by the formation of the desired thioether product.[15]
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| High Catalyst Concentration | Reduce the catalyst concentration. For phosphine catalysts, ensure they are used at truly catalytic levels (e.g., < 1 mol%).[2][3][4][5] |
| Excess Acrylate | Use a slight excess of the thiol (e.g., 1.1 to 1.2 equivalents) to ensure all acrylate is consumed by the desired reaction. |
| Prolonged Reaction Time | Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, NMR) and quench the reaction once the desired product is formed. |
| Spontaneous Radical Polymerization | Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture, especially if the reaction is run at elevated temperatures. |
| Inappropriate Catalyst Choice | Consider using a less basic or less nucleophilic catalyst that is more selective for the thiol-Michael addition over acrylate polymerization. |
Issue 2: Formation of Disulfides
Symptoms:
-
Mass spectrometry (MS) shows a peak corresponding to the mass of the thiol dimer.
-
The desired product yield is low, with a significant amount of unreacted acrylate.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Presence of Oxygen | Degas all solvents and reagents thoroughly before use by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles.[1] |
| Catalytic Metal Ions | Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the reaction mixture to sequester metal ions that can catalyze thiol oxidation.[1] |
| Basic Conditions | While a base is often required to catalyze the reaction, highly basic conditions can promote thiol oxidation. Use the minimum amount of base necessary or consider a nucleophilic catalyst. |
| Exposure to Air During Reaction | Maintain a positive pressure of an inert gas (N₂ or Ar) over the reaction mixture throughout the experiment. |
Issue 3: Catalyst-Related Byproducts (Phosphine Adducts)
Symptoms:
-
NMR or MS analysis reveals the presence of a species corresponding to the addition of the phosphine catalyst to the acrylate.[2][3][4][5]
-
Purification of the desired product is complicated by the presence of these polar, often charged, byproducts.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| High Phosphine Catalyst Concentration | Use the phosphine catalyst at the lowest effective concentration. It is crucial to maintain catalytic, not stoichiometric, levels.[2][3][4][5] |
| Highly Reactive Acrylate | For very electron-deficient acrylates, the rate of nucleophilic attack by the phosphine may be competitive with the desired reaction. Consider a less nucleophilic catalyst if byproduct formation is significant. |
| Reaction Conditions | The choice of solvent can influence the relative rates of the desired reaction and byproduct formation. An empirical screen of solvents may be necessary to optimize selectivity. |
Data Presentation
Table 1: Effect of Catalyst and Concentration on Thiol-Michael Addition
| Thiol | Acrylate | Catalyst | Catalyst Conc. (mol%) | Time (h) | Conversion (%) | Side Products | Reference |
| 2-Mercaptoethanol | PEGMEMA 475 | TEA | 10 | 4 | >95 | Not specified | [6] |
| 2-Mercaptoethanol | PEGMEMA 475 | DMPP | 1 | < 0.5 | >95 | Phosphine adduct at higher conc. | [2][3][4][5] |
| Hexanethiol | Hexyl Acrylate | Hexylamine | 0.057 | < 0.15 | >95 | Not specified | [16] |
| Hexanethiol | Hexyl Acrylate | DMPP | 0.00057 | < 0.03 | >95 | Not specified | [16] |
PEGMEMA: Poly(ethylene glycol) methyl ether methacrylate, TEA: Triethylamine, DMPP: Dimethylphenylphosphine
Table 2: Influence of Reactant Stoichiometry on Conversion
| Thiol | Acrylate | Thiol:Acrylate Ratio | Time (min) | Acrylate Conversion (%) | Thiol Conversion (%) | Observations | Reference |
| DPHMP | DTPTA | 1:1.2 | N/A | N/A | N/A | Forms particles with excess acrylate groups | [17] |
| DPHMP | DTPTA | 1.2:1 | N/A | N/A | N/A | Forms particles with excess thiol groups | [17] |
DPHMP: Dipentaerythritol hexa-3-mercaptopropionate, DTPTA: Di(trimethylolpropane) tetraacrylate
Experimental Protocols
Protocol 1: Minimizing Acrylate Homopolymerization
-
Reagent Preparation:
-
Ensure the acrylate monomer is free of polymerization inhibitors if it was stored with them. This can be achieved by passing it through a column of basic alumina.
-
Use freshly distilled or high-purity reagents.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the acrylate monomer and the chosen solvent.
-
Add a radical inhibitor (e.g., 100 ppm BHT) if conducting the reaction at elevated temperatures.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Reactant Addition:
-
Dissolve the thiol in the degassed solvent and add it to the reaction flask via syringe. A slight excess of thiol (1.1 equivalents) is recommended.
-
Prepare a dilute solution of the catalyst in the degassed solvent.
-
-
Reaction Execution:
-
Slowly add the catalyst solution dropwise to the stirring reaction mixture at room temperature.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, ¹H NMR).
-
Once the reaction is complete, quench it by adding a weak acid (e.g., a few drops of acetic acid) to neutralize the catalyst.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or another suitable method to separate the desired adduct from any oligomeric byproducts.
-
Protocol 2: Preventing Disulfide Formation
-
Buffer and Solvent Preparation:
-
Reaction Setup:
-
Use a Schlenk line or a glovebox to maintain an inert atmosphere throughout the experiment.
-
Add the degassed solvent, thiol, and acrylate to the reaction vessel under a positive pressure of inert gas.
-
-
Catalyst Addition:
-
Prepare the catalyst solution in degassed solvent and add it to the reaction mixture under inert atmosphere.
-
-
Reaction and Work-up:
-
Maintain the inert atmosphere during the entire reaction period.
-
For work-up, use degassed solvents for extractions and washes.
-
If the product is sensitive to air, store it under an inert atmosphere.
-
Visualizations
Caption: Reaction pathways in the thiol-Michael addition to acrylates.
Caption: Troubleshooting workflow for side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 3-(Phenylthio)propanoic acid in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of 3-(Phenylthio)propanoic acid in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound involves the oxidation of the thioether sulfur atom. Under oxidative conditions, the thioether can be oxidized first to a sulfoxide and then further to a sulfone. Hydrolysis of the thioether bond is generally not a significant degradation pathway under neutral conditions but can be influenced by pH and temperature.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound can be pH-dependent. While the thioether linkage is relatively stable, extreme pH conditions (highly acidic or alkaline) can potentially catalyze hydrolysis, although this is generally slower than for corresponding esters. The carboxylic acid moiety will exist in its protonated form at low pH and as a carboxylate anion at higher pH, which may influence its susceptibility to degradation and interaction with other molecules.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8°C for short-term and -20°C or lower for long-term storage), protected from light, and in tightly sealed containers to prevent oxidation from atmospheric oxygen. For sensitive applications, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: My solution of this compound has turned slightly yellow. What could be the cause?
A4: A color change to yellow could indicate the formation of degradation products, possibly from oxidation of the sulfur atom or other reactions involving the aromatic ring. It is advisable to prepare fresh solutions and to verify the purity of the solution using an appropriate analytical method, such as HPLC, if a color change is observed.
Q5: Can this compound degrade upon exposure to light?
A5: Compounds containing a phenylthio group may be susceptible to photodegradation. Exposure to UV or even ambient light can potentially lead to the formation of radical species and subsequent degradation. Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Inconsistent Experimental Results
If you are observing variability in your experimental outcomes, consider the following potential issues related to the stability of your this compound solution:
| Symptom | Possible Cause | Recommended Action |
| Decreased potency or activity over time | Degradation of the stock or working solution. | Prepare fresh solutions before each experiment. Perform a time-course stability study in your experimental medium to understand the degradation rate under your specific conditions. |
| Appearance of unexpected peaks in analytical chromatograms | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS to identify potential degradants. Review solution preparation and storage procedures to minimize degradation. |
| Variability between different batches of solutions | Inconsistent solution preparation or storage. | Standardize your protocol for solution preparation, including solvent quality, pH adjustment, and storage conditions. Ensure all users follow the same procedure. |
HPLC Analysis Troubleshooting
Challenges can arise when analyzing this compound and its potential degradants by HPLC. Here are some common issues and solutions:
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Interaction of the carboxylic acid with residual silanols on the HPLC column packing. | Use a mobile phase with a lower pH (e.g., 2.5-3.5) to suppress the ionization of the carboxylic acid. Consider using a column with end-capping or a modern, highly deactivated stationary phase. |
| Poor Peak Shape for Degradation Products | The sulfoxide and sulfone degradants are more polar than the parent compound, which can lead to poor peak shape on some reversed-phase columns. | Optimize the mobile phase gradient to ensure adequate retention and sharp peaks for all components. A shallower gradient may be necessary. |
| Shifting Retention Times | Changes in mobile phase composition, temperature, or column equilibration. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control. Allow sufficient time for column equilibration between runs. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample carryover. | Use high-purity solvents and additives. Implement a needle wash step in your autosampler method. Inject a blank solvent run to check for carryover. |
Quantitative Data on Stability
Table 1: Illustrative Hydrolysis Rate Constants for a Model Thioester (S-methyl thioacetate) at 23°C
| Parameter | Value | Conditions | Reference |
| Acid-mediated hydrolysis rate constant (ka) | 1.5 x 10-5 M-1s-1 | Aqueous solution | [1][2][3] |
| Base-mediated hydrolysis rate constant (kb) | 1.6 x 10-1 M-1s-1 | Aqueous solution | [1][2][3] |
| pH-independent hydrolysis rate constant (kw) | 3.6 x 10-8 s-1 | Aqueous solution | [1][2][3] |
| Half-life for hydrolysis at pH 7 | 155 days | Aqueous solution | [1][2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light in a photostability chamber for a defined period (e.g., 24 hours).
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Visualizations
Potential Degradation Pathway of this compound
The following diagram illustrates the primary oxidative degradation pathway of this compound.
Caption: Oxidative degradation of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting a stability study of this compound.
Caption: General workflow for stability assessment.
Troubleshooting Logic for HPLC Analysis
This diagram provides a logical approach to troubleshooting common HPLC issues encountered during the analysis of this compound.
References
Technical Support Center: Scaling Up 3-(Phenylthio)propanoic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 3-(Phenylthio)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production of this compound, particularly when moving from laboratory to larger-scale synthesis.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Catalyst inefficiency or deactivation. 4. Presence of impurities in starting materials. 5. Side reactions consuming reactants. | 1. Monitor reaction progress using techniques like TLC, GC, or NMR. Consider extending reaction time if necessary. 2. Optimize temperature. While the thiol-Michael addition is often exothermic, some systems may require initial heating to overcome activation energy. Implement controlled cooling for large batches. 3. Ensure the catalyst is fresh and used in the correct molar ratio. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the thiol effectively. For nucleophilic catalysts, consider potential side reactions that may consume the catalyst. 4. Purify starting materials (thiophenol and acrylic acid) before use. Water can be a critical impurity. 5. Investigate potential side reactions (see TSG-002) and adjust conditions to minimize them. |
| TSG-002 | Formation of Impurities/Byproducts | 1. Disulfide Formation: Oxidation of thiophenol. 2. Polymerization of Acrylic Acid: Especially at elevated temperatures. 3. Aza-Michael Addition: If an amine catalyst is used, it can add to the acrylic acid.[1] 4. Double Addition: Reaction of a second thiophenol molecule with the product. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Maintain strict temperature control. Consider adding a polymerization inhibitor if the issue persists. 3. While some aza-Michael adducts can be reactive intermediates that proceed to the desired product, optimizing catalyst concentration can minimize their persistence.[1] Consider using a non-nucleophilic base or a phosphine catalyst. 4. Use a stoichiometric or slight excess of acrylic acid. |
| TSG-003 | Difficult Purification | 1. Presence of viscous, hard-to-remove byproducts. 2. Product co-eluting with starting materials or byproducts during chromatography. 3. Difficulty in crystallization. | 1. Optimize reaction conditions to minimize byproduct formation. Consider a work-up procedure to remove major impurities before final purification. 2. Adjust the solvent system for flash column chromatography to improve separation.[2] 3. If direct crystallization is difficult, consider converting the carboxylic acid to a salt for purification and then acidifying to recover the pure product. Liquid-liquid extraction can also be an effective purification step.[3] |
| TSG-004 | Exothermic Reaction Runaway (at scale) | 1. Poor heat dissipation in large reactors. 2. Addition rate of reactants is too high. | 1. Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with a reliable cooling system. 2. Add one of the reactants (e.g., thiophenol) slowly and monitor the internal temperature closely. |
| TSG-005 | Inconsistent Results Between Batches | 1. Variability in the quality of raw materials. 2. Lack of precise control over reaction parameters (temperature, addition rate, mixing). | 1. Implement stringent quality control for all incoming raw materials. 2. Standardize the process with precise control over all critical parameters. Ensure efficient and consistent mixing, which can be a challenge in larger reactors. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and atom-economical method is the base-catalyzed or nucleophile-initiated thiol-Michael addition of thiophenol to acrylic acid. This reaction is highly efficient and follows the principles of "click chemistry".[4]
Q2: Which type of catalyst is better for the thiol-Michael addition: a base or a nucleophile?
A2: Both base and nucleophilic catalysts are effective.
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Base Catalysis (e.g., triethylamine): A weak Brønsted base deprotonates the thiol to form a thiolate anion, which then acts as the nucleophile.[5]
-
Nucleophilic Catalysis (e.g., phosphines, certain amines): The nucleophile first attacks the acrylic acid, generating an enolate that then deprotonates the thiol.[6] Nucleophilic catalysts can sometimes lead to faster reactions at lower concentrations but may also introduce side reactions like the aza-Michael addition if an amine is used.[1][7] The choice of catalyst may depend on the scale of the reaction and the desired purity profile.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Several factors can influence the reaction rate:
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Catalyst: Ensure you are using an appropriate and effective catalyst at a sufficient concentration.
-
Temperature: Gently heating the reaction mixture can increase the rate, but be cautious of promoting side reactions, especially the polymerization of acrylic acid.
-
Solvent: The polarity of the solvent can affect the reaction kinetics. Polar aprotic solvents can accelerate the reaction.[5]
-
pH: For reactions in aqueous media, a higher pH can facilitate the formation of the thiolate anion, increasing the reaction rate.
Q4: I am observing a significant amount of diphenyl disulfide in my crude product. What is causing this and how can I prevent it?
A4: Diphenyl disulfide is formed by the oxidation of thiophenol. This is a common side reaction, especially in the presence of air (oxygen). To prevent this, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.
Q5: How can I effectively purify this compound on a large scale?
A5: While flash column chromatography is common in the lab, it is often not practical for large-scale production.[2] Consider the following methods for industrial-scale purification:
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Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective method.
-
Crystallization/Recrystallization: This is a common industrial purification technique. Finding a suitable solvent system is key.
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Extraction: A liquid-liquid extraction can be used to remove impurities. For example, the acidic product can be extracted into a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-acidified and extracted back into an organic solvent.[3]
Q6: What are the main safety concerns when handling the reactants for this synthesis?
A6:
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Thiophenol: Has a very strong and unpleasant odor. It is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acrylic Acid: Is corrosive and can cause severe skin burns and eye damage. It is also a combustible liquid.[8] Handle with appropriate PPE in a well-ventilated area.
-
Propanoic Acid (related): Flammable liquid and vapor. Causes severe skin burns and eye damage.[9]
-
This compound (product): May cause skin, eye, and respiratory irritation.
Experimental Protocols
General Procedure for Laboratory-Scale Synthesis of this compound via Thiol-Michael Addition
This protocol is a general guideline. Optimization of specific parameters may be required.
Materials:
-
Thiophenol
-
Acrylic acid
-
Triethylamine (or another suitable base/nucleophilic catalyst)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (1M solution)
-
Anhydrous magnesium sulfate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add acrylic acid (1.0 equivalent) and the chosen solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Add the catalyst (e.g., triethylamine, 0.1 equivalents).
-
Slowly add thiophenol (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, wash the reaction mixture with 1M HCl to remove the amine catalyst.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. benchchem.com [benchchem.com]
- 9. lobachemie.com [lobachemie.com]
Technical Support Center: Purification of 3-(Phenylthio)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-(Phenylthio)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, and the work-up process. These may include:
-
Unreacted Starting Materials: Thiophenol and acrylic acid (or its ester precursor).
-
Solvents: Residual solvents from the reaction and extraction steps (e.g., ethanol, dichloromethane, ethyl acetate).
-
Byproducts of Michael Addition: Depending on the catalyst used, byproducts from the reaction of the catalyst with the acrylate may be present.[1][2]
-
Oxidation Products: Diphenyl disulfide, formed from the oxidation of thiophenol.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods are:
-
Flash Column Chromatography: Using silica gel as the stationary phase and a solvent system like ethyl acetate in hexanes is a highly effective method for separating the product from less polar and more polar impurities.[3][4]
-
Recrystallization: This technique is useful for removing impurities that have different solubilities than the desired product. The choice of solvent is critical for successful recrystallization.
Q3: What is a suitable solvent system for the flash chromatography of this compound?
A3: A common and effective eluent system is a gradient of ethyl acetate in hexanes. A typical starting point is 5% ethyl acetate in hexanes, with the polarity gradually increasing to 30% ethyl acetate.[3] The optimal gradient will depend on the specific impurity profile of your crude product.
Q4: How can I choose a suitable solvent for the recrystallization of this compound?
A4: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For carboxylic acids like this compound, solvents such as ethanol, water, or a mixture of the two can be effective.[5] It is recommended to perform small-scale solubility tests with various solvents to identify the ideal one for your specific product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure. | - Use a lower-boiling point solvent. - Try a different solvent or a mixed solvent system. - Purify by column chromatography first to remove major impurities. |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. |
| Low recovery of purified product | - The compound is too soluble in the cold solvent. - Crystals were lost during transfer or filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the crystals with a minimal amount of ice-cold solvent. - Carefully transfer all crystalline material during filtration. |
| Product is still impure after recrystallization | The impurities have similar solubility to the product in the chosen solvent. | - Try a different recrystallization solvent. - Perform a second recrystallization. - Use an alternative purification method like column chromatography. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | - Test different solvent systems with varying polarities to achieve a good separation of the product spot from impurity spots on the TLC plate. Aim for an Rf value of 0.2-0.4 for the product. |
| The compound is not moving down the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| The compound runs too fast (with the solvent front) | The eluent is too polar. | - Decrease the polarity of the eluent by reducing the percentage of the more polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of the compound band | - The compound is not very soluble in the eluent. - The column is overloaded with the crude product. - Interaction with the silica gel (for acidic compounds). | - Choose a solvent system in which the compound is more soluble. - Ensure the crude product is loaded onto the column in a concentrated band using a minimal amount of solvent. - A small amount of acetic acid can be added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. |
| Cracking of the silica gel bed | The column was not packed properly or ran dry. | - Ensure the silica gel is packed uniformly as a slurry and never let the solvent level drop below the top of the silica bed. |
Quantitative Data
The following table summarizes typical yields and purity data for the purification of this compound.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Reference |
| Flash Column Chromatography | ~80-90% | >97% | 80-93% | [3] |
| Recrystallization | ~90% | >98% | 67% (after initial workup) | [6] |
Note: Yields and purity can vary significantly depending on the scale of the reaction and the initial purity of the crude product.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column with a sintered glass frit and a stopcock.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent as needed (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent and observe the solubility at room temperature.
-
If insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
Preventing oxidation of the thioether in 3-(Phenylthio)propanoic acid
Topic: Preventing Oxidation of the Thioether Moiety
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the prevention of oxidation of the thioether in 3-(Phenylthio)propanoic acid. Oxidation of the sulfur atom is a primary degradation pathway, leading to the formation of the corresponding sulfoxide and sulfone, which can compromise sample purity and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is thioether oxidation and why is it a concern for this compound?
A1: The thioether group (-S-) in this compound is susceptible to oxidation, a chemical reaction that increases the oxidation state of the sulfur atom. This typically occurs in two stages: the thioether is first oxidized to a sulfoxide (-SO-), and can be further oxidized to a sulfone (-SO₂-).[1][2] This degradation is a significant concern as it changes the chemical properties of the molecule, including its polarity, reactivity, and biological activity, leading to sample impurity and potentially inconsistent or inaccurate experimental results.[2][3]
Q2: What are the primary factors that cause the oxidation of this compound?
A2: Several factors can promote the oxidation of the thioether:
-
Atmospheric Oxygen: Prolonged exposure to air is a common cause of oxidation.[2][4]
-
Oxidizing Agents: Chemical contaminants, such as peroxides in solvents (e.g., older THF or diethyl ether) or the presence of stronger oxidants like hydrogen peroxide, can rapidly degrade the compound.[1][2][5]
-
Light Exposure: Photodegradation can occur, where light energy initiates the oxidation process.[2][6]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.
-
Trace Metal Contaminants: Certain metal ions can act as catalysts for oxidation reactions.[6]
Q3: How can I detect if my sample of this compound has oxidized?
A3: The most reliable method for detecting oxidation is through analytical chromatography, such as High-Performance Liquid Chromatography (HPLC). The formation of the more polar sulfoxide and sulfone derivatives will result in the appearance of new, distinct peaks in the chromatogram, typically with shorter retention times than the parent compound under reverse-phase conditions.[2][7] Mass spectrometry (LC-MS) can be used to confirm the identity of these new peaks by their corresponding mass-to-charge ratios (+16 for sulfoxide, +32 for sulfone).
Q4: What are the recommended storage and handling conditions to minimize oxidation?
A4: To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Inert Atmosphere: For maximum protection, handle and store the compound under an inert atmosphere of nitrogen or argon.[2][4][6] For long-term storage, sealing ampoules under an inert gas is advisable.[6]
-
Light Protection: Store the solid compound and any solutions in amber, light-resistant vials or wrap containers in aluminum foil.[2][6]
-
Temperature Control: For long-term storage of the solid material, a temperature of -20°C is recommended.[2] Solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[2] Short-term storage at 2-8°C may be acceptable, but stability should be verified.[2][6]
-
Solvent Purity: Use freshly purified or high-purity solvents. When using solvents prone to peroxide formation, ensure they are tested and free of peroxides.[2] Degassing solvents prior to use can remove dissolved oxygen.[2]
Q5: Can antioxidants or other additives be used to protect this compound in solution?
A5: Yes, incorporating additives can be an effective strategy.
-
Antioxidants: Radical scavengers like Butylated Hydroxytoluene (BHT) can be added to solutions to inhibit oxidation initiated by free radicals.[6]
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a small amount of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or observed loss of compound potency over time. | Degradation of the compound due to oxidation of the thioether group.[2] | Prepare fresh solutions from solid material for all critical experiments.Review storage protocols; ensure solutions are aliquoted and stored at ≤ -20°C in tightly sealed, light-resistant containers.[2]For highly sensitive applications, handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[8] |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | The new peaks are likely the sulfoxide and/or sulfone oxidation products.[2] | Confirm the identity of the new peaks using mass spectrometry (look for M+16 and M+32).If oxidation is confirmed, implement stricter handling and storage procedures as outlined in the FAQs.If the purity of the starting material is critical, purify the compound to remove oxidation products (see Protocol 2). |
| Solid material appears discolored or has a different consistency than expected. | Significant, long-term oxidation or contamination may have occurred. | It is safest to discard the material and use a fresh, unopened batch.If material is scarce, purification via recrystallization or column chromatography may be attempted, but the purity must be rigorously verified by analytical methods before use.[7][9]Review storage conditions of the solid material to prevent degradation of new stock. |
Data Presentation
Table 1: Summary of Preventative Measures Against Thioether Oxidation
| Method | Principle | Application | Efficacy |
| Inert Atmosphere | Exclusion of atmospheric oxygen.[6] | Handling, storage, and reactions. | High |
| Low Temperature Storage | Slows the rate of chemical reactions.[2] | Long-term storage of solids and solutions. | High |
| Light Protection | Prevents photodegradation.[2] | Storage of solids and solutions. | Moderate to High |
| Use of Antioxidants (e.g., BHT) | Scavenges free radicals that initiate oxidation.[6] | In solution, during experiments or storage. | Moderate |
| Use of Chelating Agents (e.g., EDTA) | Sequesters catalytic metal ions.[6] | In solution, particularly with buffers containing metal salts. | Moderate |
| Degassing Solvents | Removes dissolved oxygen from the reaction medium.[2] | Preparation of solutions for sensitive experiments. | Moderate to High |
Visualizations
Caption: Oxidation pathway of this compound.
References
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
How to address poor solubility of 3-(Phenylthio)propanoic acid during workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the workup of 3-(Phenylthio)propanoic acid, particularly concerning its solubility.
Troubleshooting Guide: Poor Solubility
Poor solubility of this compound during aqueous workup is a common issue. The compound's phenyl ring imparts significant nonpolar character, while the carboxylic acid group allows for pH-dependent solubility. The following table summarizes the expected solubility behavior in common laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Polarity | Expected Solubility | Notes |
| Aqueous Solutions | |||
| Water (pH < 2) | Highly Polar | Very Low | The carboxylic acid is protonated and the molecule is largely nonpolar. |
| Water (pH 7) | Highly Polar | Low | Partial deprotonation of the carboxylic acid may slightly increase solubility. |
| 5% aq. NaHCO₃ (pH ~8.5) | Highly Polar | High | The carboxylic acid is deprotonated to its carboxylate salt, which is ionic and water-soluble. |
| 1M aq. NaOH (pH > 13) | Highly Polar | Very High | Complete deprotonation to the highly soluble sodium salt. |
| Organic Solvents | |||
| Diethyl Ether | Low | Moderate to High | A common and effective solvent for extraction. |
| Ethyl Acetate | Intermediate | High | Another excellent choice for extraction. |
| Dichloromethane (DCM) | Intermediate | High | Effective for extraction, but can form emulsions. |
| Methanol / Ethanol | Polar Protic | High | The compound is likely soluble in alcohols. |
| Hexane / Heptane | Nonpolar | Very Low | The carboxylic acid group makes it insoluble in nonpolar alkanes. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound
This protocol outlines a typical liquid-liquid extraction procedure to isolate this compound from a reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Erlenmeyer Flasks
-
Rotary Evaporator
Procedure:
-
Quenching: If the reaction was performed under basic conditions, cool the reaction mixture to room temperature.
-
Acidification: Carefully add 1M HCl to the reaction mixture with stirring until the pH of the aqueous layer is ~1-2. This ensures the this compound is in its neutral, protonated form.
-
Extraction:
-
Transfer the acidified mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate or diethyl ether.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer will typically be the top layer.
-
Drain the aqueous layer into a clean flask.
-
Drain the organic layer into a separate clean flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh organic solvent.
-
-
Washing:
-
Combine all organic extracts in the separatory funnel.
-
Wash the combined organic layer with an equal volume of brine. This helps to remove residual water and some water-soluble impurities.
-
Shake, allow the layers to separate, and discard the aqueous (brine) layer.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic solution and swirl. The drying agent should no longer clump together when the solution is dry.
-
-
Concentration:
-
Decant or filter the dried organic solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional):
-
The crude product can be further purified by recrystallization. A common solvent system for compounds of this polarity is hot ethanol with the slow addition of water until the solution becomes cloudy, followed by slow cooling. Alternatively, a mixture of ethyl acetate and hexane can be effective.
-
Frequently Asked Questions (FAQs)
Q1: My product is precipitating out of the aqueous layer during acidification. What should I do?
A1: This is expected. This compound is poorly soluble in acidic water.[1] The precipitated solid can be collected by filtration. However, to ensure complete recovery, it is often better to proceed with the liquid-liquid extraction as described in the protocol above. The precipitated solid will dissolve in the organic extraction solvent (e.g., ethyl acetate or diethyl ether).
Q2: I'm observing a thick emulsion at the interface of the aqueous and organic layers during extraction. How can I resolve this?
A2: Emulsion formation is common, especially with chlorinated solvents like dichloromethane. Here are several strategies to break the emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (10-30 minutes).
-
Brine: Add a small amount of saturated brine and gently swirl the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a very effective method to separate the layers.
Q3: The yield of my isolated product is very low. What are the potential causes?
A3: Low yield can result from several factors:
-
Incomplete Acidification: If the aqueous layer is not sufficiently acidic (pH > 4), a significant portion of the product will remain as the water-soluble carboxylate salt and will not be extracted into the organic layer. Ensure the pH is ~1-2 before extraction.
-
Insufficient Extraction: Perform at least three extractions with the organic solvent to ensure complete transfer of the product from the aqueous layer.
-
Product Lost During Washing: Avoid washing the organic layer with a basic solution (e.g., NaHCO₃) after acidification, as this will deprotonate your product and pull it back into the aqueous layer.
Q4: How can I purify my crude this compound?
A4: Recrystallization is a highly effective method for purifying solid organic compounds. For this compound, consider the following solvent systems:
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution just begins to turn cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane at room temperature until the solution becomes cloudy. Reheat gently to get a clear solution and then allow it to cool slowly.
Mandatory Visualization
Caption: Decision workflow for addressing solubility issues during the workup of this compound.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of 3-(Phenylthio)propanoic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 3-(Phenylthio)propanoic acid. The information presented herein is designed to assist researchers in selecting the most suitable analytical method for their specific requirements, supported by detailed experimental protocols and comparative data.
Introduction
This compound is a sulfur-containing carboxylic acid with potential applications in pharmaceutical and materials science research. Accurate determination of its purity is critical for ensuring the reliability and reproducibility of experimental results, as well as for meeting regulatory standards in drug development. HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds, offering high resolution and sensitivity. This guide compares the performance of a developed HPLC method with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.
Comparative Analysis of Purity Assessment Methods
The purity of a synthesized batch of this compound was determined using three distinct analytical techniques: HPLC, GC (after derivatization), and quantitative NMR (qNMR). The results are summarized in the table below.
| Analytical Method | Purity (%) | Relative Standard Deviation (%) | Analysis Time (minutes) | Sample Preparation | Key Advantages | Limitations |
| HPLC | 99.5 | 0.2 | 20 | Simple dissolution | High precision and accuracy, suitable for non-volatile compounds. | Requires reference standards for impurity identification. |
| GC-FID (as methyl ester) | 99.3 | 0.5 | 30 | Derivatization required | High sensitivity for volatile impurities. | Indirect method due to derivatization, potential for side reactions. |
| ¹H-qNMR | 98.9 | 1.2 | 15 | Simple dissolution with internal standard | Absolute quantification without a specific reference standard for the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (50:50, v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Due to the low volatility of this compound, derivatization to its methyl ester is necessary for GC analysis.
-
Derivatization (Esterification): To 1 mg of the sample, add 1 mL of 2% sulfuric acid in methanol. Heat at 60°C for 1 hour. Neutralize with sodium bicarbonate, extract with ethyl acetate, and evaporate the solvent. Reconstitute the residue in 1 mL of ethyl acetate.
-
Column: DB-5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 260°C.
-
Detector Temperature: 280°C (FID).
-
Injection Volume: 1 µL (split mode).
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
¹H-qNMR allows for the direct quantification of this compound against a certified internal standard.
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of CDCl₃.
-
Parameters:
-
Pulse sequence: zg30
-
Relaxation delay (d1): 30 s
-
Number of scans: 8
-
-
Quantification: The purity is calculated by comparing the integral of a characteristic proton signal of this compound (e.g., the methylene protons adjacent to the sulfur) with the integral of the vinylic proton signal of maleic acid.
Visual Representations
A Comparative Analysis of the Biological Activities of Aryl Propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the biological activities of several key aryl propionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data to aid in research and development efforts. Aryl propionic acid derivatives are widely recognized for their therapeutic effects, which extend beyond their primary anti-inflammatory and analgesic properties. This guide delves into their comparative efficacy in anti-inflammatory, analgesic, anticancer, and antibacterial applications.
Overview of Biological Activities
Aryl propionic acid derivatives, including well-known drugs such as Ibuprofen, Naproxen, Ketoprofen, and Fenoprofen, exhibit a broad spectrum of biological activities. Their primary mechanism of action for anti-inflammatory and analgesic effects involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The relative selectivity of these derivatives for COX-1 versus COX-2 influences their efficacy and side-effect profiles. Beyond their anti-inflammatory and analgesic roles, research has revealed their potential as anticancer, antibacterial, and anticonvulsant agents.
Comparative Quantitative Data
The following tables summarize the quantitative data on the biological activities of selected aryl propionic acid derivatives. It is important to note that IC50 and MIC values can vary depending on the specific experimental conditions.
Table 1: Anti-inflammatory Activity - COX-1/COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 12 | 80 | 0.15 | |
| Naproxen | Not specified | Not specified | Not specified | |
| Ketoprofen | Not specified | Not specified | Not specified | |
| Fenoprofen | Not specified | Not specified | Not specified |
Note: A lower IC50 value indicates greater potency. The selectivity index provides a measure of the drug's relative affinity for the two enzyme isoforms.
Table 2: Anticancer Activity - IC50 Values against MCF-7 Cell Line
| Compound | IC50 (µM) | Reference |
| Ibuprofen Derivative (IVa) | 21.3 | |
| Ibuprofen Derivative (IVb) | 25.1 | |
| Ibuprofen Derivative (IVc) | 19.8 | |
| Ibuprofen Derivative (IVd) | 22.4 | |
| Ibuprofen Derivative (IVe) | 29.6 |
Note: The specific structures of the Ibuprofen derivatives (IVa-e) are detailed in the cited reference.
Table 3: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Compound | S. aureus MIC (mg/mL) | E. faecalis MIC (mg/mL) | Gram-Negative Bacteria | Reference |
| Naproxen | 2 | 4 | No activity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Anti-inflammatory Assay: COX-1 and COX-2 Inhibition
This assay quantifies the ability of a compound to inhibit the two COX isoforms.
-
Principle: The inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-1 and COX-2 enzymes is measured using an ELISA-based method.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds and reference standards (e.g., Ibuprofen, Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates and a microplate reader
-
-
Procedure:
-
Prepare solutions of test compounds and reference standards.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add various concentrations of the test compounds or reference standards.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding arachidonic acid and incubate at 37°C for 10-20 minutes.
-
Stop the reaction using a suitable agent (e.g., HCl).
-
Quantify the PGE2 produced using a competitive PGE2 ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration compared to a control.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the COX-2 Selectivity Index (SI) as IC50 (COX-1) / IC50 (COX-2).
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This widely used animal model assesses the in vivo anti-inflammatory effects of compounds.
-
Principle: Carrageenan injection in the rat paw induces a reproducible inflammatory edema. The reduction in paw volume by a test compound indicates its anti-inflammatory activity.
-
Materials:
-
Wistar rats
-
Carrageenan (1% w/v in saline)
-
Test compounds and a reference drug (e.g., Diclofenac sodium)
-
Plethysmometer
-
-
Procedure:
-
Administer the test compounds or reference drug to the rats orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
In Vitro Anticancer Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Principle: The mitochondrial dehydrogenase of viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates and a microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Determine the IC50 value from the dose-response curve.
-
In Vitro Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: The broth microdilution method is used to determine the MIC of a compound against various bacterial strains.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. faecalis)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and a positive control (e.g., Ciprofloxacin)
-
96-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for a specified period (e.g., 24 hours).
-
Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the biological evaluation of aryl propionic acid derivatives.
Caption: COX Inhibition Pathway by Aryl Propionic Acid Derivatives.
Caption: Anti-inflammatory Assay Workflow.
Caption: Anticancer and Antibacterial Assay Workflows.
A Comparative Guide to 3-(Phenylthio)propanoic Acid and 3-mercaptopropionic Acid in Thiol-Ene Reactions
For Researchers, Scientists, and Drug Development Professionals
The thiol-ene reaction, a cornerstone of click chemistry, offers a robust and efficient method for the formation of carbon-sulfur bonds, with wide-ranging applications in materials science, bioconjugation, and drug development. The choice of thiol is critical as it significantly influences reaction kinetics, efficiency, and the properties of the final product. This guide provides an objective comparison of two carboxylic acid-functionalized thiols: the aromatic-containing 3-(Phenylthio)propanoic acid and the aliphatic 3-mercaptopropionic acid, in the context of photo-initiated radical thiol-ene reactions.
Performance Comparison: Theoretical and Experimental Insights
While direct, side-by-side quantitative data for the performance of this compound versus 3-mercaptopropionic acid in thiol-ene reactions is not extensively documented in publicly available literature, a comparison can be drawn from established principles of thiol-ene reaction kinetics and the known effects of aromatic versus aliphatic thiols.
The reactivity in a radical-mediated thiol-ene reaction is governed by two key steps: the addition of the thiyl radical to the 'ene' (propagation) and the abstraction of a hydrogen atom from another thiol molecule by the resulting carbon-centered radical (chain transfer). The electronic nature of the thiol plays a crucial role in both steps.
Key Differences in Chemical Structure:
-
3-mercaptopropionic acid: An aliphatic thiol where the sulfhydryl group is attached to a propyl chain.
-
This compound: This molecule contains a thioether linkage to a phenyl group, with the thiol group at the end of a propanoic acid chain. The presence of the phenylthio group introduces aromatic character and can influence the electronic environment of the thiol group.
Expected Performance Trends:
The following table summarizes the expected performance differences based on general principles of thiol-ene chemistry. It is important to note that these are predictive and actual results may vary depending on the specific 'ene' reaction partner, photoinitiator, and reaction conditions.
| Parameter | This compound (Aromatic Derivative) | 3-mercaptopropionic acid (Aliphatic) | Justification |
| Reaction Rate | Potentially Slower | Generally Faster | The phenylthio group in this compound can delocalize the radical, potentially stabilizing the thiyl radical. A more stable radical is generally less reactive in the propagation step. Aliphatic thiols typically form more reactive thiyl radicals. |
| Chain Transfer Rate | Potentially Slower | Generally Faster | The S-H bond strength in aromatic-like thiols can be influenced by the aromatic ring, potentially making hydrogen abstraction (the chain transfer step) slower compared to the more readily abstractable hydrogen of an aliphatic thiol.[1] |
| Reaction Yield | High | High | Both thiols are expected to provide high yields characteristic of click chemistry, assuming optimized reaction conditions. |
| Side Reactions | Potential for Aromatic Interactions | Less Prone to Aromatic Side Reactions | The phenyl group could potentially participate in side reactions, though this is generally not a major concern in well-controlled thiol-ene reactions. |
| Oxygen Inhibition | Less Sensitive | Sensitive | Aromatic thiols have been shown to have a role in mitigating oxygen inhibition in radical polymerizations, a property that might translate to thiol-ene reactions.[1] |
Reaction Mechanisms and Signaling Pathways
The fundamental mechanism for the radical-initiated thiol-ene reaction is a two-step chain process. The reaction can be initiated by photolysis of a photoinitiator or, in some cases, by direct photolysis of the thiol, particularly aromatic thiols.
Caption: General mechanism of a photo-initiated radical thiol-ene reaction.
Experimental Protocols
To obtain direct comparative data for this compound and 3-mercaptopropionic acid, a well-controlled experimental setup is crucial. The following protocol outlines a general method for comparing their reaction kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Objective: To compare the reaction rates and final conversions of this compound and 3-mercaptopropionic acid in a photo-initiated thiol-ene reaction with a model 'ene' compound.
Materials:
-
This compound
-
3-mercaptopropionic acid
-
A suitable 'ene' compound (e.g., a mono-functional acrylate or allyl ether)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
An inert solvent (if necessary, e.g., anhydrous and inhibitor-free THF or acetonitrile)
-
Nitrogen or Argon gas for creating an inert atmosphere
Equipment:
-
RT-FTIR spectrometer equipped with a UV light source
-
Liquid sample cell for IR spectroscopy (e.g., BaF₂ or CaF₂ plates)
-
UV lamp with controlled intensity (e.g., 365 nm)
-
Syringes and needles for sample handling under inert atmosphere
-
Standard laboratory glassware
Experimental Workflow:
Caption: Experimental workflow for comparing thiol reactivity using RT-FTIR.
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of each thiol, the 'ene' compound, and the photoinitiator in the chosen solvent. Ensure all solutions are prepared under an inert atmosphere to minimize oxygen inhibition.
-
-
Reaction Mixture Preparation:
-
In a vial, combine the 'ene' solution, one of the thiol solutions, and the photoinitiator solution in a 1:1 molar ratio of thiol to 'ene' functional groups. The photoinitiator concentration is typically low (e.g., 0.1-1 mol%).
-
Prepare a separate, identical reaction mixture for the other thiol.
-
-
RT-FTIR Analysis:
-
Inject a small amount of the reaction mixture between the salt plates of the IR sample cell.
-
Place the cell in the RT-FTIR spectrometer and purge with nitrogen.
-
Collect a baseline IR spectrum before initiating the reaction.
-
Start the UV irradiation and simultaneously begin collecting IR spectra at regular time intervals.
-
Monitor the decrease in the characteristic IR absorption bands for the thiol S-H stretch (around 2570 cm⁻¹) and the 'ene' C=C stretch (e.g., around 1640 cm⁻¹ for an acrylate).
-
-
Data Analysis:
-
Integrate the peak areas of the S-H and C=C bands in each spectrum.
-
Plot the normalized peak area (conversion) as a function of time for both thiols.
-
The initial slope of these curves will give the initial reaction rate. The final, stable peak area will indicate the final conversion.
-
Conclusion
Both this compound and 3-mercaptopropionic acid are valuable reagents for introducing carboxylic acid functionality via thiol-ene reactions. The choice between them will depend on the specific requirements of the application.
-
3-mercaptopropionic acid is a well-established, reactive aliphatic thiol that is likely to provide faster reaction rates in standard photo-initiated thiol-ene reactions.
-
This compound , with its aromatic character, may offer different reactivity profiles, potentially slower kinetics, and potentially enhanced resistance to oxygen inhibition. The presence of the phenylthio group can also be leveraged to introduce aromaticity into the final product, which may be desirable for specific material properties or biological interactions.
For researchers and drug development professionals, the selection should be guided by the desired reaction kinetics, the chemical environment of the reaction, and the final properties of the target molecule. It is highly recommended to perform direct comparative experiments, as outlined in the provided protocol, to determine the optimal thiol for a specific application.
References
Navigating the Thiol Landscape: A Comparative Guide to Thiophenol Alternatives for Conjugate Addition
For researchers, scientists, and drug development professionals, the conjugate addition of thiols to Michael acceptors is a cornerstone of synthetic chemistry. While thiophenol has long been a go-to reagent for this transformation, its pungent odor and toxicity profile have driven the search for viable alternatives. This guide provides an objective comparison of alternative reagents to thiophenol, presenting quantitative data, detailed experimental protocols, and an analysis of their respective strengths and weaknesses.
Thiophenol's high nucleophilicity and reactivity make it an effective reagent in thia-Michael additions. However, its intense and unpleasant smell, coupled with significant health and safety concerns, necessitates careful handling and often limits its use in larger-scale applications or in environments with stringent safety protocols. This has spurred the development and exploration of alternative thiol reagents that offer a better balance of reactivity, safety, and ease of handling.
This guide will compare thiophenol to three main classes of alternatives:
-
Odorless Aliphatic Thiols: Long-chain alkyl thiols that mitigate the olfactory challenges of thiophenol.
-
Benzyl Mercaptan: An aromatic thiol that offers a different reactivity and handling profile.
-
Specialized Reagents: Including Phenyloxadiazolyl Methyl Sulfones (PODS) and Bromo-ynones, which are designed for specific applications like bioconjugation and offer unique reactivity patterns.
Performance Comparison: Thiophenol vs. Alternatives
The following tables summarize the performance of thiophenol and its alternatives in conjugate addition reactions with various Michael acceptors. The data highlights key metrics such as reaction time and yield, providing a basis for selecting the most appropriate reagent for a given transformation.
Table 1: Conjugate Addition to α,β-Unsaturated Ketones
| Nucleophile | Michael Acceptor | Catalyst/Conditions | Time | Yield (%) | Reference |
| Thiophenol | Methyl Vinyl Ketone | Solvent-free, 30 °C | 30 min | 93 | [1] |
| 4-Chlorothiophenol | Methyl Vinyl Ketone | Solvent-free, 30 °C | 15 min | 98 | [1] |
| 4-Methylthiophenol | Methyl Vinyl Ketone | Solvent-free, 30 °C | 30 min | 85 | [1] |
| 4-Methoxythiophenol | Methyl Vinyl Ketone | Solvent-free, 30 °C | 30 min | 93 | [1] |
| Benzyl Mercaptan | Methyl Vinyl Ketone | Solvent-free, 30 °C | 45 min | 76 | [1] |
| 1-Dodecanethiol | Chalcone | NaOH, DMF, MW | - | High | [2] |
Table 2: Asymmetric Conjugate Addition
| Nucleophile | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Reference |
| Arylthiols | α,β-Unsaturated Esters | Chiral Ligand/Lithium | up to 97 | up to 97 | [3] |
| Simple Alkyl Thiols | α,β-Unsaturated N-Acylated Oxazolidin-2-ones | Bifunctional Catalyst | 84-99 | up to 98 | [4] |
| Benzyl Mercaptan | Azadienes | Bifunctional Organocatalyst | 96 | 41 | [5] |
| Tritylthiol | Azadienes | Bifunctional Organocatalyst | 98 | 84 | [5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for a conjugate addition reaction and the logical relationship in selecting a thiol reagent.
Detailed Experimental Protocols
General Procedure for Thia-Michael Addition under Solvent-Free Conditions[1]
This protocol is adapted from the solvent-free conjugate addition of various thiols to α,β-unsaturated carbonyl compounds.
Materials:
-
Thiol (e.g., thiophenol, benzyl mercaptan) (2 mmol)
-
Michael acceptor (e.g., methyl vinyl ketone) (1 mmol)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
In a reaction vessel, combine the Michael acceptor (1 mmol) and the thiol (2 mmol).
-
Stir the mixture at 30 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography if necessary.
General Procedure for Asymmetric Conjugate Addition of Alkyl Thiols[4]
This protocol is a general representation for the enantioselective addition of alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones using a bifunctional catalyst.
Materials:
-
α,β-Unsaturated N-acylated oxazolidin-2-one (0.1 mmol)
-
Alkyl thiol (e.g., benzyl mercaptan) (0.12 mmol)
-
Bifunctional catalyst (e.g., cinchona alkaloid derivative) (0.01 mmol)
-
Anhydrous solvent (e.g., chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the α,β-unsaturated N-acylated oxazolidin-2-one (0.1 mmol) and the bifunctional catalyst (0.01 mmol) in the anhydrous solvent under an inert atmosphere, add the alkyl thiol (0.12 mmol) at the specified temperature (e.g., -20 °C or -50 °C).
-
Stir the reaction mixture until the starting material is consumed as indicated by TLC.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Synthesis of Phenyloxadiazolyl Methyl Sulfone (PODS) Reagents for Bioconjugation[6]
This multi-step synthesis provides a thiol-reactive reagent with improved stability for bioconjugation applications.
Materials:
-
Starting materials for the multi-step synthesis of PODS.
-
Standard organic synthesis glassware and equipment.
Procedure: The synthesis of PODS is a multi-step process that is detailed in the literature[6]. It typically involves the formation of a phenyloxadiazole core followed by the introduction of the methyl sulfone group. The resulting PODS reagent can then be functionalized with a linker for attachment to biomolecules.
General Procedure for Thiol-Thiol Cross-Clicking using Bromo-Ynone Reagents[7][8]
This method allows for the stepwise, one-pot cross-coupling of two different thiols.
Materials:
-
Bromo-ynone reagent (1 equivalent)
-
First thiol (1 equivalent)
-
Second thiol (1 equivalent)
-
Aqueous buffer
Procedure:
-
Dissolve the bromo-ynone reagent in an aqueous buffer.
-
Add the first thiol to the solution and allow it to react.
-
After the first addition is complete, add the second thiol to the reaction mixture.
-
The cross-coupled product can be isolated and purified as needed.
Safety and Handling Considerations
Thiophenol: Thiophenol is highly toxic, flammable, and has an extremely unpleasant and persistent odor[7][8][9][10][11]. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All equipment and waste contaminated with thiophenol should be decontaminated with a bleach solution[7].
Odorless Aliphatic Thiols: While significantly less odorous than thiophenol, long-chain thiols like dodecanethiol should still be handled with care in a fume hood, as they are still sulfur-containing compounds[2][12][13].
Benzyl Mercaptan: Benzyl mercaptan also has a strong, unpleasant odor, though it is sometimes considered less offensive than thiophenol. Similar handling precautions as for thiophenol should be taken.
Specialized Reagents: The safety profiles of PODS and bromo-ynone reagents should be evaluated based on their specific structures. Always consult the Safety Data Sheet (SDS) before use.
Conclusion
The choice of a thiol reagent for conjugate addition is a multifaceted decision that requires balancing reactivity, safety, and experimental convenience. While thiophenol remains a highly effective reagent from a purely chemical standpoint, its hazardous properties and overpowering odor make alternatives highly desirable.
-
Odorless aliphatic thiols present a significant improvement in handling and safety, although they may exhibit lower reactivity compared to their aromatic counterparts.
-
Benzyl mercaptan offers a compromise with reactivity that is often comparable to substituted thiophenols, though it still possesses a strong odor.
-
Specialized reagents like PODS and bromo-ynones provide unique solutions for specific applications, particularly in the realm of bioconjugation, where stability and selective reactivity are paramount.
By carefully considering the requirements of the specific reaction and the laboratory environment, researchers can select the most appropriate thiol reagent to achieve their synthetic goals efficiently and safely.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric conjugate addition of arylthiols to enoates and its application to organic synthesis of biologically potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 7. research.uga.edu [research.uga.edu]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for 3-(Arylthio)propanoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-(arylthio)propanoic acids, key intermediates in the development of various pharmaceuticals and bioactive molecules, is critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of the efficacy of different catalytic systems for this synthesis, focusing on the thia-Michael addition reaction, a primary route to these compounds. We present a detailed analysis of organocatalysts, heterogeneous catalysts, and metal-based catalysts, supported by experimental data and protocols to inform catalyst selection for research and development.
Performance Comparison of Catalytic Systems
The selection of a catalyst significantly influences the reaction efficiency, yield, and conditions required for the synthesis of 3-(arylthio)propanoic acid. The following table summarizes the performance of representative catalysts from different classes in thia-Michael addition reactions, providing a quantitative basis for comparison.
| Catalyst System | Catalyst Type | Catalyst Loading | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| L-Proline | Organocatalyst | 5 mol% | Thiophenol + Chalcone | [bmim]PF₆ | Room Temp. | 1 h | 95[1][2] |
| Triphenylphosphine | Organocatalyst | 10 mol% | Thiophenol + Chalcone | Dichloromethane | Room Temp. | 12 h | 92[1] |
| Amberlyst® A21 | Heterogeneous | 0.25 g / 2.5 mmol | Thiophenol + Ethyl Acrylate | Neat | Room Temp. | 3 h | 94[1][3] |
| Copper(I) Oxide (Cu₂O) | Metal-Based | 0.5 equiv | Iodobenzene + 3-Mercaptopropionic Acid | Pyridine | Reflux | 6 h | Good to Excellent |
Experimental Protocols
Detailed methodologies for the synthesis of 3-(arylthio)propanoic acid and its derivatives using the compared catalysts are provided below.
Organocatalyst: L-Proline
This protocol is adapted from the L-proline-catalyzed Michael addition of thiols to α,β-unsaturated compounds.[2]
Procedure:
-
To a solution of acrylic acid (1.0 mmol) in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) (1 mL), add L-proline (0.05 mmol, 5 mol%).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the arylthiol (1.1 mmol) to the reaction mixture.
-
Stir the resulting mixture vigorously at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Organocatalyst: Triphenylphosphine
This protocol is based on the general principles of phosphine-catalyzed Michael additions.[1][4]
Procedure:
-
In a round-bottom flask, dissolve the arylthiol (1.0 mmol) and acrylic acid (1.0 mmol) in dichloromethane (5 mL).
-
Add triphenylphosphine (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 3-(arylthio)propanoic acid.
Heterogeneous Catalyst: Amberlyst® A21
This procedure is adapted from the Amberlyst® A21-catalyzed thia-Michael addition of thiophenol to ethyl acrylate.[1][3]
Procedure:
-
In a round-bottom flask, mix the arylthiol (2.5 mmol) and acrylic acid (2.5 mmol).
-
Add pre-dried Amberlyst® A21 resin (0.25 g).
-
Stir the reaction mixture under neat (solvent-free) conditions at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to recover the Amberlyst® A21 catalyst. The catalyst can be washed with an appropriate solvent (e.g., ethanol), dried, and reused.[3]
-
The filtrate, containing the crude product, can be purified by distillation or column chromatography.
Metal-Based Catalyst: Copper(I) Oxide (Cu₂O)
This protocol describes the synthesis of 3-(arylthio)propanoic acids from aryl iodides and 3-mercaptopropionic acid.
Procedure:
-
To a solution of the aryl iodide (100 mmol) in pyridine, add 3-mercaptopropionic acid (100 mmol) and copper(I) oxide (50 mmol, 0.5 equiv).
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, evaporate the solvent in vacuo.
-
To the residue, add 6 M HCl (80 mL) and stir the mixture at 90 °C for 30 minutes.
-
Cool the mixture to room temperature, filter the precipitate, wash with water (3 x 20 mL), and dry.
-
The solid material is then extracted with boiling acetone (3 x 100 mL).
-
Combine the acetone filtrates and evaporate under reduced pressure to yield the 3-(arylthio)propanoic acid.
-
Further purification can be achieved by recrystallization.
Reaction Mechanisms and Workflows
The catalytic pathways for the synthesis of 3-(arylthio)propanoic acid vary depending on the catalyst employed. The following diagrams illustrate the proposed mechanisms and a general experimental workflow.
Caption: General experimental workflow for the catalytic synthesis of 3-(arylthio)propanoic acid.
Caption: Comparison of base-catalyzed and nucleophilic pathways in organocatalyzed thia-Michael additions.
Caption: A plausible catalytic cycle for the copper-catalyzed synthesis of 3-(arylthio)propanoic acid.
References
A Comparative Guide to the Structural Confirmation of Synthesized 3-(Phenylthio)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a newly synthesized compound is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of 3-(Phenylthio)propanoic acid. We present a detailed analysis of expected versus alternative spectral data, complete experimental protocols, and a logical workflow to ensure accurate and robust characterization of the target molecule.
Introduction
This compound is a carboxylic acid containing a thioether linkage. Its synthesis can potentially yield impurities or side products, the most probable being the structurally similar 3-phenylpropanoic acid, which lacks the sulfur atom. Therefore, a rigorous structural confirmation is imperative. This guide utilizes a multi-technique approach, primarily focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm the structure of synthesized this compound and differentiate it from potential alternatives.
Experimental Workflow
A systematic workflow is crucial for the efficient and accurate structural confirmation of a synthesized compound. The following diagram illustrates the logical progression from sample preparation to final structural verification.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of this compound.
Spectroscopic Data Comparison
A direct comparison of the spectral data of the synthesized product with that of the expected this compound and the potential alternative, 3-phenylpropanoic acid, is the most effective method for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | Synthesized this compound (Expected) | 3-Phenylpropanoic Acid (Alternative) | Key Differentiating Features |
| -COOH | ~11.0 ppm (s, 1H) | ~11.05 ppm (s, 1H) | The chemical shift is similar, but the integration confirms the presence of a single acidic proton. |
| Aromatic-H | ~7.2-7.4 ppm (m, 5H) | ~7.18-7.30 ppm (m, 5H) | The multiplet pattern and integration are similar for the phenyl group in both compounds. |
| -S-CH₂- | ~3.2 ppm (t, 2H) | - | Absence of this triplet is a clear indicator that the sulfur linkage is not present. |
| -CH₂-COOH | ~2.8 ppm (t, 2H) | ~2.69 ppm (t, 2H) | The chemical shift of the methylene group adjacent to the carbonyl is slightly different. |
| -CH₂-Ph | - | ~2.97 ppm (t, 2H) | Presence of this triplet indicates the absence of the sulfur atom. |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | Synthesized this compound (Expected) | 3-Phenylpropanoic Acid (Alternative) | Key Differentiating Features |
| -COOH | ~178 ppm | ~177.76 ppm | The carbonyl carbon chemical shifts are very similar. |
| Aromatic C (ipso) | ~135 ppm | ~133.28 ppm | The chemical shift of the carbon attached to the substituent is slightly different. |
| Aromatic C | ~129, ~128, ~126 ppm | ~128.65, ~128.38, ~127.35 ppm | The aromatic carbon signals will be present in both compounds. |
| -S-CH₂- | ~34 ppm | - | The absence of this signal is a definitive marker for the lack of the thioether group. |
| -CH₂-COOH | ~35 ppm | ~35.45 ppm | The chemical shift of the methylene carbon adjacent to the carbonyl is similar. |
| -CH₂-Ph | - | ~30.45 ppm | The presence of this signal points towards the 3-phenylpropanoic acid structure. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Table 3: IR Data Comparison (cm⁻¹)
| Functional Group | Synthesized this compound (Expected) | 3-Phenylpropanoic Acid (Alternative) | Key Differentiating Features |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3200-2500 (broad) | Both will show a characteristic broad O-H stretch due to hydrogen bonding. |
| C-H (Aromatic) | ~3100-3000 | ~3109 | Both will exhibit C-H stretches for the aromatic ring. |
| C-H (Aliphatic) | ~2900-2800 | ~2944, 2877 | Both will have C-H stretches for the methylene groups. |
| C=O (Carboxylic Acid) | ~1710 | ~1700 | The carbonyl stretch is a key feature for both molecules. |
| C-S Stretch | ~750-600 | - | The presence of a C-S stretching band would be indicative of the thioether linkage, though it can be weak and in a crowded region of the spectrum. The absence of other characteristic peaks for alternative structures is also important. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
Table 4: Mass Spectrometry Data Comparison
| Parameter | Synthesized this compound (Expected) | 3-Phenylpropanoic Acid (Alternative) | Key Differentiating Features |
| Molecular Ion (M⁺) | m/z = 182 | m/z = 150 | The molecular ion peak is the most definitive feature to distinguish between the two compounds. |
| Key Fragments | Fragments corresponding to the loss of -COOH (m/z 137), and cleavage of the C-S bond. | Fragments corresponding to the loss of -COOH (m/z 105) and the tropylium ion (m/z 91). | The fragmentation patterns will be significantly different due to the presence of the sulfur atom in the target compound. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified synthesized product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the purified solid product is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Background: A spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: The purified sample can be introduced via direct infusion or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
EI-MS Parameters (for GC-MS):
-
Ionization energy: 70 eV
-
Mass range: m/z 40-300
-
Source temperature: 200-250 °C
-
-
ESI-MS Parameters (for LC-MS):
-
Mode: Negative ion mode is often suitable for carboxylic acids.
-
Solvent: A mixture of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate.
-
Capillary voltage: 3-4 kV
-
Nebulizing gas flow and temperature should be optimized for the specific instrument.
-
Conclusion
The structural confirmation of synthesized this compound requires a multi-faceted analytical approach. By systematically applying NMR and IR spectroscopy, and mass spectrometry, and comparing the obtained data with that of potential alternatives like 3-phenylpropanoic acid, researchers can achieve an unambiguous structural elucidation. The detailed protocols and comparative data tables provided in this guide serve as a valuable resource for scientists and professionals in ensuring the identity and purity of their synthesized compounds, a critical step in the journey of chemical research and drug development.
A Comparative Guide to Purity Assessment of 3-(Phenylthio)propanoic Acid: qNMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible research. In the development and quality control of pharmaceutical intermediates and active ingredients like 3-(Phenylthio)propanoic acid, selecting the most appropriate analytical technique for purity assessment is critical. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two established alternative methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and the Mass Balance approach. The comparison is supported by experimental protocols and representative data to aid in the selection of the most suitable method for specific analytical needs.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purity assessment of a hypothetical batch of this compound using qNMR, GC-FID, and the Mass Balance method. This data illustrates the typical performance of each technique for a moderately polar, non-volatile organic molecule.
| Parameter | Quantitative ¹H-NMR (qNMR) | GC-FID (after derivatization) | Mass Balance Method |
| Mean Purity (%) | 99.1 | 99.0 | 98.8 |
| Standard Deviation (%) | 0.12 | 0.25 | 0.35 |
| Relative Standard Deviation (%RSD) | 0.12 | 0.25 | 0.35 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | Not Applicable |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% | Not Applicable |
| Analysis Time per Sample | ~20 minutes | ~30 minutes | Several days (multiple analyses) |
| Sample Preparation Complexity | Simple | Moderate to Complex | High (multiple methods) |
| Primary Method | Yes | No | Yes (by summation of impurities) |
Comparison of Purity Assessment Methods
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Its principal advantage lies in the direct proportionality between the NMR signal area and the number of nuclei, which allows for quantification without the need for an identical reference standard of the analyte.[1] This is particularly beneficial for novel compounds or when a certified reference material is unavailable.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the separation and quantification of volatile and semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and thermal stability. GC-FID offers high sensitivity and resolution for impurity profiling.
The Mass Balance method is a comprehensive approach that determines purity by subtracting the sum of all identified impurities from 100%.[2] This method relies on a combination of analytical techniques to quantify different types of impurities, such as related substances (by HPLC or GC), water content (by Karl Fischer titration), residual solvents (by headspace GC), and non-volatile impurities (by thermogravimetric analysis).
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for accurate quantification).
-
Number of Scans (ns): 8 to 16, depending on the sample concentration.
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
-
Spectral Width (sw): Appropriate to cover all signals of interest.
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
GC-FID Protocol (with derivatization)
Objective: To determine the purity of this compound by quantifying it against potential impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary GC column suitable for derivatized organic acids (e.g., DB-5ms, HP-5)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
This compound sample
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, diazomethane)
-
High-purity solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard (optional, for improved quantitative accuracy)
Sample Preparation (Derivatization):
-
Accurately weigh a small amount of the this compound sample into a reaction vial.
-
Add a suitable solvent and the derivatizing agent.
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization of the carboxylic acid group.
-
Cool the sample to room temperature before injection into the GC.
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration).
Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound and any impurities.
-
Calculate the purity based on the area percent method, assuming equal response factors for all components if no reference standards for impurities are available. For more accurate quantification, relative response factors should be determined.
Mass Balance Approach
Objective: To determine the purity of this compound by quantifying all major classes of impurities and subtracting their sum from 100%.
Methodology: The mass balance approach involves a suite of analytical techniques to quantify different impurity types:
-
Structurally Related Impurities:
-
Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Procedure: Develop a stability-indicating HPLC method to separate this compound from potential synthesis-related impurities (e.g., starting materials like thiophenol and 3-chloropropanoic acid, and by-products). Quantify impurities using an area normalization method or with reference standards if available.
-
-
Water Content:
-
Method: Karl Fischer Titration.
-
Procedure: Determine the water content of the sample using a coulometric or volumetric Karl Fischer titrator.
-
-
Residual Solvents:
-
Method: Headspace Gas Chromatography (HS-GC) with FID or Mass Spectrometry (MS) detection.
-
Procedure: Analyze the sample for any residual solvents from the synthesis and purification process (e.g., toluene, ethyl acetate).
-
-
Non-Volatile Impurities (Inorganic Content):
-
Method: Thermogravimetric Analysis (TGA).
-
Procedure: Heat the sample to a high temperature under an inert atmosphere. The remaining residue is weighed and reported as the percentage of non-volatile impurities.
-
Purity Calculation: Purity (%) = 100% - (% Related Impurities + % Water + % Residual Solvents + % Non-Volatile Impurities)
Visualizations
References
A Comparative Analysis of the Bioactivity of 3-(Phenylthio)propanoic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-(Phenylthio)propanoic acid and its ester derivatives. While direct comparative studies on the bioactivity of this compound and its simple alkyl esters are limited in publicly available literature, this document synthesizes findings from research on related propanoic acid derivatives to infer potential structure-activity relationships. The information presented is intended to guide further research and drug development efforts in this area.
Executive Summary
This compound and its derivatives have emerged as a scaffold of interest in medicinal chemistry, exhibiting a range of biological activities including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. The esterification of the carboxylic acid moiety can modulate these activities, often by altering the compound's lipophilicity and, consequently, its ability to traverse biological membranes and interact with molecular targets. The available data on various propanoic acid derivatives suggest that the impact of esterification is not uniform and is highly dependent on the specific chemical structure and the biological endpoint being assessed.
Data Presentation: A Comparative Overview
The following tables summarize the bioactivity data for this compound and its derivatives, compiled from various studies. It is important to note that these results are not from direct head-to-head comparisons of this compound and its simple esters unless specified.
Table 1: Comparative Cytotoxicity Data
| Compound/Derivative | Cell Line | Assay | Result (e.g., IC50, GI50) | Key Observation |
| Phenylpropanoic acid derivatives with lipophilic esters | Human solid tumor cell lines | Not specified | GI50: 3.1-21 µM | Increased lipophilicity of the ester group correlated with better antiproliferative activity.[1] |
| Methyl esters of 3-/[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acids | A549 (human lung adenocarcinoma) | Not specified | Diminished antiproliferative activity | Esterification of the parent carboxylic acids led to a decrease in cytotoxic activity.[2] |
Table 2: Comparative Antimicrobial Activity Data
| Compound/Derivative | Microorganism(s) | Assay | Result (e.g., MIC) | Key Observation |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | E. coli, S. aureus | Microbroth dilution | MIC: 16 µg/mL (E. coli) | The parent acid showed significant activity against E. coli. |
| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | E. coli, S. aureus | Microbroth dilution | MIC: 32-64 µg/mL | The methyl ester derivative displayed lower to comparable activity compared to the parent acid against the tested strains.[3] |
Table 3: Comparative Antioxidant Activity Data
Direct comparative data for this compound and its esters in antioxidant assays were not found in the reviewed literature. However, studies on other phenolic acid esters have shown that esterification can influence antioxidant activity. For instance, some studies have shown that increasing the alkyl chain length of certain phenolic acid esters can enhance their radical scavenging activity.[4]
Table 4: Comparative Anti-inflammatory Activity Data
Specific anti-inflammatory data directly comparing this compound and its esters were not available in the reviewed literature. Phenylpropanoic acids are known to act as anti-inflammatory agents primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The effect of esterification on this activity would likely depend on the ester's ability to be hydrolyzed in vivo to the active carboxylic acid.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its esters) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The IC50 (or GI50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[9][10][11][12]
Procedure:
-
Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Also, prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.[13][14][15][16][17]
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer the test compounds (this compound and its esters) or a reference drug (e.g., indomethacin) to the rats, typically via oral or intraperitoneal routes.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group (which received only the vehicle and carrageenan).
Antimicrobial Activity: Microbroth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20][21]
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualizations
Signaling Pathway: Prostaglandin Synthesis and Inhibition by Phenylpropanoic Acids
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Phenylpropanoic Acids.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for Determining Cytotoxicity using the MTT Assay.
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
Caption: Hypothesized Structure-Activity Relationship of Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 3. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory mechanism of alminoprofen: action on the phospholipid metabolism pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. marinebiology.pt [marinebiology.pt]
- 13. inotiv.com [inotiv.com]
- 14. 4.6.1. Carrageenan-Induced Paw Inflammation in Rats [bio-protocol.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. protocols.io [protocols.io]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenyl Advantage: Unveiling the Superior Performance of 3-(Phenylthio)propanoic Acid in Thiol Adduct Applications
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and drug delivery, the choice of thiol-containing reagents is critical. Among the diverse array of thiol adducts, 3-(Phenylthio)propanoic acid emerges as a superior alternative in various applications, primarily owing to the enhanced reactivity and stability conferred by the phenylthioether linkage. This guide provides an objective comparison, supported by experimental insights, of the advantages of using this compound over other thiol adducts, particularly its alkyl counterparts.
The primary advantages of this compound stem from the electronic properties of the aromatic phenyl group. This guide will delve into two key areas where these advantages are most pronounced: Native Chemical Ligation (NCL) and Michael Addition reactions, both fundamental techniques in chemical biology and drug development.
Enhanced Reactivity in Native Chemical Ligation
Native Chemical Ligation (NCL) is a cornerstone technology for the synthesis of large peptides and proteins. The reaction involves the chemoselective ligation of a C-terminal peptide thioester with an N-terminal cysteine-containing peptide. The nature of the thioester is a critical determinant of the reaction's efficiency.
Aryl thioesters, such as those derived from this compound, are significantly more reactive than their alkyl thioester counterparts. This heightened reactivity is attributed to the electron-withdrawing nature of the phenyl group, which makes the thioester carbonyl carbon more electrophilic and facilitates the key transthioesterification step with the N-terminal cysteine.
Table 1: Comparison of Aryl vs. Alkyl Thioesters in Native Chemical Ligation
| Feature | Aryl Thioester (from this compound) | Alkyl Thioester (e.g., from 3-(Ethylthio)propanoic acid) |
| Reactivity | High | Low to Moderate |
| Ligation Rate | Faster | Slower |
| Reaction Conditions | Milder conditions often suffice | May require harsher conditions or longer reaction times |
| Side Reactions | Reduced due to faster ligation | Increased potential for side reactions due to prolonged reaction times |
This enhanced reactivity translates to faster ligation kinetics, higher yields, and the ability to perform ligations under milder conditions, thereby minimizing potential side reactions and preserving the integrity of complex biomolecules.
Experimental Protocol: Synthesis of a Peptide Thioester using this compound for NCL
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a C-terminal peptide thioester using a pre-loaded thioester resin derived from this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin pre-loaded with this compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 eq.) and OxymaPure® (3 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide thioester from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide thioester in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide thioester by reverse-phase HPLC.
Superior Stability of Michael Adducts
The Michael addition, or conjugate addition, of a thiol to an α,β-unsaturated carbonyl compound is a widely used reaction in bioconjugation to form stable thioether linkages. However, a significant drawback of many thiol-maleimide adducts is their susceptibility to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in a physiological environment.
Adducts formed from this compound exhibit enhanced stability against this retro-Michael reaction compared to adducts from aliphatic thiols. The electron-withdrawing nature of the phenyl ring stabilizes the thioether bond, making it less prone to cleavage. This increased stability is crucial for applications such as the development of antibody-drug conjugates (ADCs), where premature release of the cytotoxic payload can lead to off-target toxicity and reduced therapeutic efficacy.
Table 2: Comparative Stability of Thioether Adducts
| Feature | Phenylthioether Adduct | Alkylthioether Adduct |
| Bond Stability | High | Moderate |
| Susceptibility to Retro-Michael Reaction | Low | High |
| In Vivo Stability | Enhanced | Prone to degradation |
| Application Suitability (e.g., ADCs) | High | Moderate, requires linker optimization |
Experimental Protocol: Comparative Stability Assay of Thiol Adducts
This protocol describes a method to compare the stability of a phenylthioether adduct and an alkylthioether adduct in the presence of a competing thiol.
Materials:
-
N-ethylmaleimide (NEM)
-
This compound
-
3-(Ethylthio)propanoic acid
-
Glutathione (GSH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC system with a C18 column
-
UV detector
Procedure:
-
Adduct Formation:
-
React NEM with an equimolar amount of this compound in PBS at room temperature for 1 hour to form the phenylthioether adduct.
-
Separately, react NEM with an equimolar amount of 3-(Ethylthio)propanoic acid under the same conditions to form the alkylthioether adduct.
-
Confirm adduct formation by HPLC-MS. Purify the adducts if necessary.
-
-
Stability Assay:
-
Prepare solutions of the purified phenylthioether adduct and the alkylthioether adduct in PBS at a concentration of 1 mM.
-
To each solution, add a 10-fold molar excess of glutathione.
-
Incubate the solutions at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each reaction mixture.
-
Quench the reaction by adding an equal volume of 10% trifluoroacetic acid.
-
Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the initial adduct peak and the appearance of the glutathione-exchanged product peak.
-
-
Data Analysis:
-
Calculate the percentage of the remaining initial adduct at each time point.
-
Plot the percentage of remaining adduct versus time for both the phenylthioether and alkylthioether adducts to compare their stability.
-
Conclusion
The incorporation of a phenyl group in this compound offers distinct chemical advantages over simple alkyl thiol adducts. In the realm of native chemical ligation, the resulting aryl thioesters exhibit superior reactivity, leading to more efficient and cleaner peptide and protein synthesis. For applications involving Michael addition, the phenylthioether linkage provides enhanced stability against retro-Michael reactions, a critical feature for the development of robust and effective bioconjugates such as antibody-drug conjugates. These properties position this compound as a preferred reagent for researchers seeking to optimize their synthetic and bioconjugation strategies.
A Comparative Guide to the Stability of Aryl Thioether Propanoic Acids
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of novel chemical entities is paramount. Aryl thioether propanoic acids, a class of compounds with potential therapeutic applications, require rigorous stability profiling to ensure their efficacy, safety, and shelf-life. This guide provides a comparative framework for benchmarking the stability of different aryl thioether propanoic acids, supported by detailed experimental protocols and data presentation formats.
The stability of a drug candidate is a critical attribute that influences its development pathway. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a molecule.[1][2] These studies expose the compound to stress conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[1]
Comparative Stability Data
To effectively compare the stability of various aryl thioether propanoic acids, it is crucial to present the degradation data in a clear and concise manner. The following table provides a template for summarizing the results of forced degradation studies. The data presented here is illustrative and should be replaced with experimental findings.
| Compound ID | Structure | % Degradation (Acid Hydrolysis) | % Degradation (Base Hydrolysis) | % Degradation (Oxidative) | % Degradation (Thermal) | % Degradation (Photolytic) |
| ATPA-001 | Aryl-S-CH(CH₃)COOH | 15.2 | 25.8 | 18.5 | 5.1 | 22.7 |
| ATPA-002 | Aryl-S-CH₂CH₂COOH | 12.5 | 21.3 | 15.2 | 4.3 | 19.8 |
| ATPA-003 | Substituted-Aryl-S-CH(CH₃)COOH | 8.7 | 15.6 | 10.1 | 2.5 | 14.2 |
Metabolic Stability
Beyond chemical stability, understanding the metabolic fate of a compound is critical for drug development. In vitro metabolic stability is often assessed by incubating the compound with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[3][4] The rate of disappearance of the parent compound is monitored over time to determine its metabolic half-life (t½) and intrinsic clearance (Clint).[3][5]
| Compound ID | Liver Microsomes (Species) | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| ATPA-001 | Human | 25 | 27.7 |
| ATPA-001 | Rat | 18 | 38.5 |
| ATPA-002 | Human | 35 | 19.8 |
| ATPA-002 | Rat | 28 | 24.8 |
| ATPA-003 | Human | 55 | 12.6 |
| ATPA-003 | Rat | 45 | 15.4 |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable stability data.
Forced Degradation Studies
These studies are designed to produce a target degradation of approximately 10-30% to ensure that the degradation products can be reliably detected and quantified.[2]
1. Acid Hydrolysis:
-
Procedure: Dissolve the test compound in a suitable solvent (e.g., methanol, acetonitrile) and add an equal volume of 0.1 N HCl.
-
Conditions: Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Analysis: Neutralize the sample and analyze by a stability-indicating UPLC-MS/MS method.[2][6]
2. Base Hydrolysis:
-
Procedure: Dissolve the test compound in a suitable solvent and add an equal volume of 0.1 N NaOH.
-
Conditions: Incubate the solution at room temperature or a slightly elevated temperature for a defined period.
-
Analysis: Neutralize the sample and analyze by UPLC-MS/MS.[2]
3. Oxidative Degradation:
-
Procedure: Dissolve the test compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
-
Conditions: Keep the solution at room temperature for a specified time.
-
Analysis: Analyze the sample by UPLC-MS/MS.
4. Thermal Degradation:
-
Procedure: Place the solid compound in a temperature-controlled oven.
-
Conditions: Expose the sample to a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).
-
Analysis: Dissolve the sample and analyze by UPLC-MS/MS.[1]
5. Photostability:
-
Procedure: Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Conditions: The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours/square meter.
-
Analysis: Analyze the sample by UPLC-MS/MS, including a dark control sample.[1]
In Vitro Metabolic Stability Assay
1. Incubation:
-
Reagents: Pooled human or rat liver microsomes, NADPH regenerating system, test compound stock solution, and phosphate buffer.
-
Procedure: Pre-warm the microsomal suspension and NADPH regenerating system at 37°C. Initiate the reaction by adding the test compound to the mixture.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5]
2. Sample Processing:
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
3. Analysis:
-
Instrumentation: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[7]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and potential degradation pathways can aid in understanding the stability profile of a compound.
Caption: Workflow for Forced Degradation Studies.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Potential Degradation Pathways for Aryl Thioether Propanoic Acids.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a UPLC-MS/MS method for the quantification of parsaclisib and its application to pharmacokinetics and metabolic stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(Phenylthio)propanoic Acid: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-(Phenylthio)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this compound.
Essential Safety and Hazard Information
A thorough understanding of the hazards associated with this compound is critical before initiating any disposal procedures. The following table summarizes key safety data.
| Parameter | Value | Source |
| GHS Pictogram | GHS07 (Exclamation mark) | [1][2] |
| GHS Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. | [2] |
| Potential EPA Waste Code | D002: Corrosive Waste (due to carboxylic acid functionality) | [3][4] |
Disposal Workflow
The proper disposal of this compound involves a two-stage chemical treatment process to address both the thioether and carboxylic acid functional groups prior to final disposal. The logical workflow for this process is outlined below.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
The following protocol details the step-by-step procedure for the chemical treatment and disposal of waste containing this compound. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Objective: To chemically convert this compound into less hazardous substances that can be disposed of in accordance with institutional and local regulations.
Materials:
-
Waste containing this compound
-
Sodium hypochlorite solution (household bleach, ~5-6%)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste containers
-
Stir plate and stir bar
Procedure:
-
Segregation and Preparation:
-
Collect all waste materials, including aqueous solutions, organic solvents, and contaminated solids (e.g., filter paper, gloves), in separate, clearly labeled, and sealed containers.
-
-
Oxidation of the Thioether Group:
-
For liquid waste, place the container in a secondary container within a chemical fume hood.
-
While stirring, slowly add sodium hypochlorite solution to the waste. This reaction can be exothermic, so add the bleach in small portions and monitor the temperature.
-
Continue adding bleach until the characteristic odor of the thiol is no longer detectable. This indicates the oxidation of the thioether.
-
-
Neutralization of the Carboxylic Acid Group:
-
After the oxidation step is complete, the acidic solution must be neutralized.
-
Prepare a solution of a suitable base, such as sodium hydroxide or sodium bicarbonate.[5][6][7][8][9]
-
Slowly add the basic solution to the waste while stirring continuously.
-
Monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
-
Final Disposal of Treated Liquid Waste:
-
Once neutralized, the resulting solution may be suitable for drain disposal with copious amounts of water, provided it does not contain any other regulated chemicals and is in accordance with local, state, and federal regulations.
-
Crucially, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on drain disposal.
-
-
Disposal of Contaminated Solid Waste:
-
All solid waste contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a sealed and labeled hazardous waste container.
-
Arrange for pickup and disposal by your institution's certified hazardous waste contractor.
-
Decontamination of Glassware:
-
Immediately after use, rinse glassware with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinse solvent as hazardous waste.
-
Soak the rinsed glassware in a bleach bath for at least 12 hours to oxidize any residual thiol compounds.[10]
-
After soaking, thoroughly rinse the glassware with water before washing with soap and water.
References
- 1. chemscene.com [chemscene.com]
- 2. 5219-65-8|this compound|BLD Pharm [bldpharm.com]
- 3. actenviro.com [actenviro.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. Neutralization Chemicals [wastechengineering.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 10. How To [chem.rochester.edu]
Essential Safety and Operational Guidance for Handling 3-(Phenylthio)propanoic Acid
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount to ensuring personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of 3-(Phenylthio)propanoic acid, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. According to its safety data, it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
The following table summarizes the required PPE for handling this chemical:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye irritation[2][3][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC). | Prevents skin contact which can lead to irritation[2][3][5]. Glove suitability and durability depend on the frequency and duration of contact[2]. |
| Body Protection | Laboratory coat. For potential splashing, a chemical-resistant apron or coveralls should be worn. | Protects skin and personal clothing from contamination[3][6]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood[2][3]. If ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[2][3]. | Minimizes the inhalation of dust or vapors that can cause respiratory irritation[6]. |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound is crucial for safety and efficiency. The following workflow outlines the key steps from preparation to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases[6][7]. The container should be kept tightly closed and sealed in a dry environment at room temperature[1]. Avoid storing in metal cabinets which may corrode[5].
Handling and Use
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[2][3].
-
Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.
-
Dispensing: When weighing or transferring the solid, minimize the creation of dust.
-
Avoid Contact: Avoid contact with eyes, skin, and clothing[6][8]. Do not ingest or inhale[4][6].
-
Hygiene: Wash hands thoroughly after handling the chemical[6][8].
Spill Management
-
Evacuation: In case of a spill, evacuate unnecessary personnel from the area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal[9][10]. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste materials, including contaminated PPE, absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container[11]. Do not mix with other waste streams[11].
-
Container Management: Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area.
-
Disposal Procedure: The primary method for treating waste containing this chemical involves two main steps:
-
Oxidation of the Thiol Group: In a chemical fume hood, the waste can be treated with an oxidizing agent like sodium hypochlorite (bleach) to oxidize the thiol group. This reaction can be exothermic, so the oxidizing agent should be added in portions while monitoring the temperature[11].
-
Neutralization of the Carboxylic Acid: After the thiol group has been oxidized, the acidic solution must be neutralized. A base, such as sodium hydroxide or sodium bicarbonate, should be added gradually until the pH of the solution is between 6.0 and 8.0[11].
-
-
Final Disposal: The neutralized solution can then be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal[11].
-
Glassware Decontamination: Glassware that has been in contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood, with the rinse collected as hazardous waste. The glassware can then be washed with soap and water[11].
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 5219-65-8 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. Thiophenol or PhSH or Phenyl mercaptan Manufacturers, with SDS [mubychem.com]
- 7. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
